molecular formula C7H5Cl2FO2S B1589119 (2-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS No. 541528-45-4

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Cat. No.: B1589119
CAS No.: 541528-45-4
M. Wt: 243.08 g/mol
InChI Key: CGJQTABGNOEWSS-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C7H5Cl2FO2S and its molecular weight is 243.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c8-7-3-6(10)2-1-5(7)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJQTABGNOEWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465845
Record name (2-chloro-4-fluorophenyl)methanesulfonyl chloride
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Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541528-45-4
Record name (2-chloro-4-fluorophenyl)methanesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-4-fluorophenyl)methanesulfonyl chloride
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Foundational & Exploratory

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS number 541528-45-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Chloro-4-fluorophenyl)methanesulfonyl chloride (CAS 541528-45-4): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound is a specialized sulfonylating agent increasingly recognized for its utility in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, allows for the introduction of a functional moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. This guide provides a comprehensive overview of this reagent, intended for researchers, chemists, and drug development professionals. We will delve into a robust, field-tested synthetic pathway, detailed analytical characterization, core reactivity principles, and strategic applications, presenting a holistic view grounded in established chemical principles and practices.

Core Compound Profile and Physicochemical Properties

This compound is a bespoke building block, primarily utilized in laboratory and pilot-scale synthetic applications.[1][2] Its value lies in its capacity to act as a potent electrophile, enabling the formation of stable sulfonamide and sulfonate ester linkages.

PropertyValueSource
CAS Number 541528-45-4[3][4][5]
Molecular Formula C₇H₅Cl₂FO₂S[1][4]
Molecular Weight 243.08 g/mol [1][4]
Appearance Typically a solid (based on related structures)N/A
Classification Benzene derivative, Sulfonyl chloride[2]

Recommended Synthetic Pathway

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A reliable and scalable synthesis is not directly published; however, a logical and robust three-step pathway can be engineered from readily available starting materials. This proposed route leverages well-established, high-yielding transformations common in process chemistry.

Synthesis_Workflow A 2-Chloro-4-fluorotoluene B 2-Chloro-4-fluorobenzyl bromide A->B Step 1: Benzylic Bromination C (2-Chloro-4-fluorophenyl)methanethiol B->C Step 2: Thiol Synthesis D (2-Chloro-4-fluorophenyl)methanesulfonyl chloride C->D Step 3: Oxidative Chlorination

Caption: Proposed three-step synthesis of the target compound.

Step 1: Benzylic Bromination of 2-Chloro-4-fluorotoluene

Causality: The synthesis commences with the selective halogenation of the benzylic methyl group. N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is the method of choice. This approach offers superior selectivity for the benzylic position over aromatic bromination and avoids the hazards associated with using elemental bromine. Carbon tetrachloride (CCl₄) or cyclohexane are suitable solvents that facilitate the radical chain reaction.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-4-fluorotoluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02 eq.) in CCl₄ (approx. 0.5 M).

  • Heat the mixture to reflux (approx. 77°C) under inert atmosphere (N₂ or Ar).

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the solid byproduct and wash with a small amount of cold CCl₄.

  • Wash the filtrate sequentially with water and brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-Chloro-4-fluorobenzyl bromide, which can be used directly in the next step or purified by vacuum distillation. A synthetic route for this transformation has been documented.[6]

Step 2: Nucleophilic Substitution to (2-Chloro-4-fluorophenyl)methanethiol

Causality: The benzylic bromide is a potent electrophile, susceptible to nucleophilic attack. Conversion to the thiol is efficiently achieved using thiourea. This method is preferable to using sodium hydrosulfide (NaSH) as it avoids the handling of gaseous H₂S and proceeds through a stable isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.

Experimental Protocol:

  • Dissolve the crude 2-Chloro-4-fluorobenzyl bromide (1.0 eq.) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 eq.) and heat the mixture to reflux for 3-5 hours to form the S-benzylisothiouronium bromide salt.

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the mixture and add an aqueous solution of sodium hydroxide (NaOH) (2.5 eq.).

  • Heat the mixture to reflux for another 1-2 hours to hydrolyze the intermediate salt.

  • Cool the reaction to room temperature and acidify carefully with cold, dilute hydrochloric acid (HCl) to a pH of ~2-3.

  • Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the crude (2-Chloro-4-fluorophenyl)methanethiol.

Step 3: Oxidative Chlorination to this compound

Causality: This is the critical transformation to the final product. The oxidation of the thiol to the sulfonyl chloride requires a robust oxidizing agent and a source of chloride. A well-established and environmentally conscious method involves using sodium hypochlorite (bleach) in an acidic aqueous medium.[7] This system generates in situ the necessary oxidizing species (e.g., Cl₂) under controlled conditions, providing a high yield of the desired sulfonyl chloride.

Experimental Protocol:

  • In a jacketed reactor vessel equipped for low-temperature control, prepare a biphasic mixture of dichloromethane (CH₂Cl₂) and 2.4 M hydrochloric acid.

  • Cool the mixture to below -5°C using an acetone/ice or a chiller bath.

  • Slowly add commercial bleach (e.g., 8.25% NaOCl, ~3.5 eq.) via an addition funnel over 20-30 minutes, ensuring the internal temperature remains below 0°C.

  • After stirring for 10 minutes, add a solution of the crude (2-Chloro-4-fluorophenyl)methanethiol (1.0 eq.) in a small amount of CH₂Cl₂ portion-wise over 15 minutes, maintaining the low temperature.

  • Stir the resulting suspension vigorously for 30-60 minutes below -5°C.

  • Quench any excess oxidant by carefully adding a 1 M solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with additional CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the final product, this compound. Purification can be achieved via recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Analytical Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic methods provides a definitive structural confirmation.

TechniqueExpected Characteristics
¹H NMR Aromatic protons in the 7.2-7.8 ppm range with characteristic splitting patterns due to chloro and fluoro coupling. A singlet for the methylene (-CH₂-) protons adjacent to the sulfonyl group, typically downfield around 4.5-5.5 ppm.
¹³C NMR Aromatic carbons between 120-140 ppm, with C-F coupling visible. The methylene carbon signal will appear around 60-70 ppm.
¹⁹F NMR A single resonance for the fluorine atom, with coupling to adjacent aromatic protons.
IR Spectroscopy Strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found at ~1370 cm⁻¹ (asymmetric) and ~1180 cm⁻¹ (symmetric).
Mass Spectrometry The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern (M+2) due to the presence of two chlorine atoms.[8]

Core Reactivity and Mechanistic Insights

This compound functions as a classic electrophile, with the sulfur atom being highly electron-deficient due to the adjacent oxygen and chlorine atoms.[9] Its primary utility stems from its reaction with nucleophiles, most notably amines and alcohols, in the presence of a non-nucleophilic base.

Reactivity_Diagram Reagent (2-Chloro-4-fluorophenyl)methanesulfonyl chloride Sulfonamide Sulfonamide Derivative Reagent->Sulfonamide Forms C-N bond Sulfonate Sulfonate Ester Derivative Reagent->Sulfonate Forms C-O bond Amine Primary/Secondary Amine (R₂NH) Amine->Reagent + Base (e.g., Et₃N) Alcohol Alcohol (R'OH) Alcohol->Reagent + Base (e.g., Pyridine)

Caption: Key reactions of the title sulfonyl chloride.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur center, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct, driving the reaction to completion.

Protocol: Synthesis of a Model Sulfonamide

  • Dissolve the amine substrate (1.0 eq.) in CH₂Cl₂ in a flask under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq.), and cool the mixture to 0°C.

  • Add a solution of this compound (1.1 eq.) in CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the crude sulfonamide, which can be purified by column chromatography or recrystallization.

Strategic Applications in Drug Discovery

The incorporation of chlorine and fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[10] this compound serves as a valuable reagent for introducing this specific structural motif.

  • Scaffold Decoration: It allows for the "decoration" of core scaffolds containing free amine or hydroxyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The sulfonamide group is a key pharmacophore found in numerous approved drugs. The attached 2-chloro-4-fluorophenyl group can fine-tune properties such as pKa, solubility, and cell permeability.

  • Metabolic Blocking: The halogen atoms can serve as metabolic blockers, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at those positions, thereby increasing the half-life of a drug candidate.

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound must be handled with care.

  • Hazards: The compound is corrosive and a lachrymator. It reacts with water and other nucleophiles, potentially in a highly exothermic manner.[9][11] Contact with moisture can produce corrosive hydrogen chloride gas.[11]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Handling: Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) to prevent decomposition by moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, amines, and strong bases. Storing under an inert gas is recommended for long-term stability.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in modern synthetic and medicinal chemistry. Its well-defined reactivity, coupled with the desirable properties imparted by its halogenated phenyl moiety, makes it a powerful tool for the synthesis of complex molecules and the optimization of drug candidates. The synthetic and handling protocols detailed in this guide provide a robust framework for its effective and safe utilization in a research and development setting.

References

Technical Guide: Physicochemical Properties of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a concise technical overview of the fundamental physicochemical properties of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, a key intermediate in various synthetic applications. The primary focus of this guide is to establish the compound's molecular identity through its chemical formula and precise molecular weight, supported by its CAS registry number for unambiguous identification. This information is critical for researchers and professionals in drug development and chemical synthesis for stoichiometric calculations, analytical characterization, and regulatory documentation.

Chemical Identity and Molecular Formula

This compound is an organosulfur compound characterized by a benzene ring substituted with chlorine and fluorine atoms, and a methanesulfonyl chloride group.[1] The precise arrangement of these functional groups is critical to its reactivity and utility in synthetic chemistry.

The molecular formula has been determined to be C₇H₅Cl₂FO₂S .[2][3][4][5] This formula delineates the exact number of constituent atoms: seven carbon, five hydrogen, two chlorine, one fluorine, two oxygen, and one sulfur atom. This elemental composition is the foundation for all further physicochemical characterizations.

Molecular Weight

The molecular weight of a compound is a critical parameter for all quantitative applications, including reaction stoichiometry, solution preparation, and analytical measurements. Based on the isotopic composition of its constituent elements, the molecular weight of this compound is 243.08 g/mol .[2][3][5]

Data Summary Table
ParameterValueSource
Chemical Name This compoundGeorganics[1]
CAS Number 541528-45-4Santa Cruz Biotechnology[2][5]
Molecular Formula C₇H₅Cl₂FO₂SPubChem[4]
Molecular Weight 243.08 g/mol 007Chemicals[3]

Chemical Structure

To provide a clear representation of the atomic connectivity and spatial arrangement of the functional groups, the following structural diagram is provided. The structure is fundamental to understanding the molecule's chemical behavior and steric properties.

Caption: 2D structure of this compound.

Experimental Protocols

Protocol 4.1: Molecular Weight Verification by Mass Spectrometry

  • Objective: To experimentally confirm the molecular weight of this compound.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • Methodology:

    • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or dichloromethane.

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

    • Analyze the resulting spectrum for the molecular ion peak [M]+ or relevant adducts (e.g., [M+H]+, [M+Na]+).

    • Compare the experimentally determined mass-to-charge ratio (m/z) with the theoretically calculated value based on the molecular formula.

Protocol 4.2: Workflow for Purity Assessment using HPLC

  • Objective: To determine the purity of a sample of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Methodology:

    • Develop a suitable HPLC method, including selection of a column (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), and flow rate.

    • Prepare a standard solution of the compound at a known concentration.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Analyze the chromatogram to identify the main peak corresponding to the compound and any impurity peaks.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Acetonitrile prep2 Filter Solution prep1->prep2 hplc1 Inject Sample onto C18 Column prep2->hplc1 hplc2 Run Acetonitrile/Water Gradient hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % Purity data1->data2

Caption: HPLC Purity Assessment Workflow.

References

An In-depth Technical Guide to the Synthesis of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details a plausible and practical multi-step synthetic pathway, starting from the readily available precursor, 2-chloro-4-fluorotoluene. Each synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of critical process parameters. The guide also includes a thorough section on the characterization of the final product and essential intermediates, as well as comprehensive safety protocols. Our objective is to furnish a document that is not only scientifically rigorous but also serves as a practical handbook for the laboratory-scale synthesis of this important molecule.

Introduction and Significance

This compound [CAS 541528-45-4] is a sulfonyl chloride derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of the chloro and fluoro substituents on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for creating new chemical entities with desired biological activities.

The sulfonyl chloride functional group is a versatile reactive handle, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to its utility in the synthesis of a diverse array of more complex molecules.

This guide will delineate a robust synthetic strategy for the preparation of this compound, providing the necessary detail to enable its successful synthesis in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2-chloro-4-fluorotoluene. The overall synthetic transformation is depicted below:

Synthetic_Pathway 2-Chloro-4-fluorotoluene 2-Chloro-4-fluorotoluene 2-Chloro-4-fluorobenzyl_chloride 2-Chloro-4-fluorobenzyl_chloride 2-Chloro-4-fluorotoluene->2-Chloro-4-fluorobenzyl_chloride Step 1: Free-Radical Chlorination 2-Chloro-4-fluorophenyl_methanethiol 2-Chloro-4-fluorophenyl_methanethiol 2-Chloro-4-fluorobenzyl_chloride->2-Chloro-4-fluorophenyl_methanethiol Step 2: Thiolation Target_Molecule This compound 2-Chloro-4-fluorophenyl_methanethiol->Target_Molecule Step 3: Oxidative Chlorination

Figure 1: Proposed synthetic route for this compound.

This pathway was selected for its reliance on well-established and high-yielding reactions, starting from a commercially available material. Each step will be discussed in detail in the following sections.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 2-Chloro-4-fluorobenzyl chloride

The initial step involves the free-radical chlorination of the methyl group of 2-chloro-4-fluorotoluene. This reaction is typically initiated by UV light or a radical initiator.

Reaction Scheme:

Mechanism: The reaction proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2Cl_rad 2Cl_rad Cl2->2Cl_rad UV light 2Cl_rad->Cl2 Toluene_derivativeCl_rad Toluene_derivativeCl_rad Benzyl_radicalHCl Benzyl_radicalHCl Toluene_derivativeCl_rad->Benzyl_radicalHCl Benzyl_radicalCl2 Benzyl_radicalCl2 Benzyl_chlorideCl_rad Benzyl_chlorideCl_rad Benzyl_radicalCl2->Benzyl_chlorideCl_rad Benzyl_radicalCl_rad Benzyl_radicalCl_rad Benzyl_chloride Benzyl_chloride Benzyl_radicalCl_rad->Benzyl_chloride 2Benzyl_radical 2Benzyl_radical Dimer Dimer 2Benzyl_radical->Dimer

Figure 2: Mechanism of free-radical chlorination.

Experimental Protocol:

  • Materials:

    • 2-Chloro-4-fluorotoluene (1.0 eq)

    • Sulfuryl chloride (SO₂Cl₂) (1.1 eq) or Chlorine gas (Cl₂)

    • Azobisisobutyronitrile (AIBN) (catalytic amount, if not using UV light)

    • Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Procedure:

    • In a flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-chloro-4-fluorotoluene in the chosen solvent.

    • If using a chemical initiator, add AIBN to the solution.

    • Heat the mixture to reflux (for AIBN initiation) or irradiate with a UV lamp.

    • Slowly add sulfuryl chloride or bubble chlorine gas through the solution.

    • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 2-chloro-4-fluorobenzyl chloride as a colorless to light yellow liquid[1].

Causality of Choices: Sulfuryl chloride is often preferred over chlorine gas in a laboratory setting due to its ease of handling as a liquid. AIBN is a common and effective radical initiator that decomposes at a convenient temperature. The aqueous workup is essential to remove any remaining acid and unreacted reagents.

Step 2: Synthesis of (2-Chloro-4-fluorophenyl)methanethiol

The conversion of the benzyl chloride to the corresponding thiol can be achieved through several methods. A common and effective method involves the use of thiourea followed by hydrolysis. This two-step, one-pot procedure minimizes the formation of the corresponding disulfide byproduct.

Reaction Scheme:

  • 2-Chloro-4-fluorobenzyl chloride + S=C(NH₂)₂ → [Isothiouronium salt]

  • [Isothiouronium salt] + NaOH → (2-Chloro-4-fluorophenyl)methanethiol + Urea + NaCl

Mechanism: The reaction first proceeds via an Sₙ2 reaction where the sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion to form a stable isothiouronium salt. Subsequent hydrolysis of this salt with a strong base yields the desired thiol.

Experimental Protocol:

  • Materials:

    • 2-Chloro-4-fluorobenzyl chloride (1.0 eq)

    • Thiourea (1.1 eq)

    • Ethanol or other suitable polar solvent

    • Sodium hydroxide (NaOH) (2.5 eq)

    • Hydrochloric acid (HCl) for acidification

    • Diethyl ether or other suitable extraction solvent

  • Procedure:

    • Dissolve 2-chloro-4-fluorobenzyl chloride and thiourea in ethanol and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and add a solution of sodium hydroxide in water.

    • Heat the mixture to reflux for another 2-3 hours to effect hydrolysis.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with concentrated HCl until it is acidic to litmus paper.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude (2-Chloro-4-fluorophenyl)methanethiol. Further purification can be achieved by vacuum distillation.

Causality of Choices: The use of thiourea prevents the formation of large amounts of the corresponding disulfide, which can be a significant side product when using reagents like sodium hydrosulfide. The basic hydrolysis of the intermediate isothiouronium salt is a clean and efficient way to liberate the free thiol.

Step 3: Synthesis of this compound

The final step is the oxidative chlorination of the thiol to the desired sulfonyl chloride. This transformation can be achieved using various oxidizing agents in the presence of a chloride source.

Reaction Scheme:

(2-Chloro-4-fluorophenyl)methanethiol + Oxidizing agent/Chloride source → this compound

Mechanism: The exact mechanism can vary depending on the reagents used. Generally, the thiol is oxidized to a sulfenic acid, then a sulfinic acid, and finally to the sulfonyl chloride in the presence of a chlorinating agent.

Experimental Protocol:

  • Materials:

    • (2-Chloro-4-fluorophenyl)methanethiol (1.0 eq)

    • Aqueous sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS) and HCl

    • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Procedure (using bleach):

    • Dissolve the (2-Chloro-4-fluorophenyl)methanethiol in dichloromethane and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium hypochlorite (bleach) dropwise, maintaining the temperature below 10 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Separate the organic layer and wash it with water, a dilute solution of sodium thiosulfate (to quench any excess oxidant), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality of Choices: Sodium hypochlorite is an inexpensive and readily available oxidizing agent suitable for this transformation. The use of a biphasic system with dichloromethane allows for easy separation of the product. The sodium thiosulfate wash is a crucial step to ensure the removal of any residual oxidizing agent, which could lead to product degradation.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value Reference
CAS Number 541528-45-4[2]
Molecular Formula C₇H₅Cl₂FO₂S[2]
Molecular Weight 243.08 g/mol [2]
Appearance Expected to be a solid or oil
¹H NMR Expected chemical shifts (ppm): Aromatic protons (7.0-7.5), Methylene protons (4.5-5.0)Predicted
¹³C NMR Expected chemical shifts (ppm): Aromatic carbons (115-140), Methylene carbon (55-65)Predicted
Mass Spectrum (EI) Expected m/z for [M]⁺: 242, 244 (isotope pattern for 2 Cl atoms)Predicted

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

All intermediates and reagents used in this synthesis should also be handled with care, following their respective Safety Data Sheets (SDS). In particular, chlorine gas and sulfuryl chloride are highly toxic and corrosive. Thiols are known for their strong, unpleasant odors and should be handled in a fume hood.

Conclusion

This technical guide has outlined a practical and efficient synthetic route for the preparation of this compound. The described three-step process, starting from 2-chloro-4-fluorotoluene, utilizes well-understood chemical transformations and provides detailed experimental protocols. By following the procedures and safety precautions detailed in this guide, researchers and scientists can confidently synthesize this valuable intermediate for their research and development needs. The information presented herein is intended to serve as a comprehensive resource, fostering a deeper understanding of the chemistry involved and enabling the successful execution of this synthesis.

References

An In-depth Technical Guide to the Spectral Analysis of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectral data for (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the limited availability of direct experimental spectra in public databases, this document synthesizes predicted data based on fundamental principles of spectroscopy and data from structurally analogous compounds. It is designed to serve as a practical resource for the characterization and quality control of this important chemical intermediate.

Introduction and Physicochemical Properties

This compound is a halogenated organosulfur compound with the molecular formula C₇H₅Cl₂FO₂S.[1][2] Its structure, featuring a substituted benzene ring attached to a methanesulfonyl chloride moiety, makes it a versatile reagent in organic synthesis. Understanding its spectral characteristics is crucial for confirming its identity, purity, and for monitoring reaction progress.

PropertyValueSource
CAS Number 541528-45-4[1][2]
Molecular Formula C₇H₅Cl₂FO₂S[1][2]
Molecular Weight 243.08 g/mol [1][2]
Appearance Expected to be a solid or liquidN/A
Solubility Soluble in polar organic solvents[3]
Reactivity Reactive towards water, alcohols, and amines[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.8dd1HAr-H Proton ortho to the sulfonylmethyl group and meta to the fluorine, deshielded by both.
~ 7.2 - 7.4ddd1HAr-H Proton meta to both the chlorine and the sulfonylmethyl group, showing coupling to fluorine.
~ 7.1 - 7.3dd1HAr-H Proton ortho to the chlorine and meta to the sulfonylmethyl group.
~ 5.0 - 5.2s2H-CH₂-Methylene protons adjacent to the electron-withdrawing sulfonyl chloride group and the aromatic ring.

Causality behind Experimental Choices: The choice of a standard NMR solvent like CDCl₃ is crucial as it is a common solvent for many organic compounds and has a well-defined residual solvent peak. A typical magnetic field strength of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the complex splitting patterns of the aromatic protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165 (d, ¹JCF ≈ 250 Hz)C -FAromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant.
~ 135 - 140 (d)C -ClAromatic carbon bonded to chlorine, with a smaller coupling to fluorine.
~ 130 - 135 (d)C -CH₂Quaternary aromatic carbon attached to the methanesulfonyl chloride group.
~ 130 - 135 (d)Ar-C HAromatic methine carbon.
~ 118 - 122 (d, ²JCF ≈ 20-25 Hz)Ar-C HAromatic methine carbon ortho to the fluorine, showing a two-bond coupling.
~ 115 - 120 (d, ²JCF ≈ 20-25 Hz)Ar-C HAromatic methine carbon ortho to the fluorine, showing a two-bond coupling.
~ 55 - 60-C H₂-Methylene carbon, shifted downfield due to the adjacent sulfonyl chloride and aromatic ring.
Standard Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch (-CH₂-)
1600 - 1450Medium-StrongAromatic C=C skeletal vibrations
1370 - 1350StrongAsymmetric SO₂ stretch (sulfonyl chloride)
1180 - 1160StrongSymmetric SO₂ stretch (sulfonyl chloride)
1250 - 1100StrongC-F stretch
800 - 600StrongC-Cl stretch

Expertise & Experience Insight: The two strong bands for the sulfonyl chloride group (asymmetric and symmetric SO₂ stretches) are highly characteristic and are key diagnostic peaks for confirming the presence of this functional group. Due to the compound's reactivity with water, it is imperative to use dry KBr for pellet preparation or dry solvents for solution-phase IR to avoid hydrolysis to the corresponding sulfonic acid, which would show a broad O-H stretch.

Standard Experimental Protocol for IR Data Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

m/zIon
242/244/246[M]⁺˙ (Molecular ion)
177/179[M - SO₂Cl]⁺
143/145[C₇H₅ClF]⁺
99[SO₂Cl]⁺

Trustworthiness through Self-Validation: The isotopic pattern of the molecular ion peak ([M]⁺˙) should show a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, which is a definitive signature for a molecule containing two chlorine atoms. This provides an internal validation of the elemental composition.

Predicted Fragmentation Pathway

A primary fragmentation pathway is the cleavage of the C-S bond, leading to the formation of the stable (2-chloro-4-fluorobenzyl) cation.

fragmentation M [C₇H₅Cl₂FO₂S]⁺˙ m/z = 242/244/246 F1 [C₇H₅ClF]⁺ m/z = 143/145 M->F1 - SO₂Cl F2 [SO₂Cl]⁺ m/z = 99 M->F2 - C₇H₅ClF

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Standard Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also toxic if swallowed or in contact with skin and may be fatal if inhaled.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is sensitive to moisture.

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move the person to fresh air.[1] If swallowed, rinse mouth with water and call a poison center or doctor immediately.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By combining theoretical predictions with standardized experimental protocols, researchers and scientists can confidently characterize this compound, ensuring its identity and purity for its intended applications. The provided safety information is critical for the proper handling and use of this reactive chemical.

References

A Technical Guide to the Physicochemical Characterization of (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride stands as a key intermediate in the synthesis of a multitude of pharmacologically active agents and agrochemicals. Its nuanced structure, featuring a halogenated phenyl ring appended to a reactive sulfonyl chloride moiety, presents both unique opportunities and specific challenges in synthetic chemistry. A thorough understanding of its physical properties, namely its melting and boiling points, is not merely an academic exercise but a cornerstone of process development, purification, and quality control. This guide, compiled from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. Instead, it offers a comprehensive framework for the experimental determination of these critical parameters, grounded in established methodologies and contextualized by the physicochemical principles that govern the behavior of substituted aryl sulfonyl chlorides.

Compound Identification and Molecular Profile

Prior to any experimental undertaking, a clear identification of the subject compound is paramount. The following table summarizes the key molecular identifiers for this compound.

IdentifierValueSource
CAS Number 541528-45-4[1][2][3]
Molecular Formula C₇H₅Cl₂FO₂S[1][3][4]
Molecular Weight 243.08 g/mol [1][3]
Predicted XlogP 2.6[4]

The Physical State: A Macroscopic Reflection of Microscopic Forces

The workflow for the precise determination of these properties is a fundamental skill in synthetic chemistry. The following sections provide a detailed, step-by-step guide to these experimental procedures.

Experimental Determination of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a crucial indicator of purity.

Principle

The melting point is determined by packing a small amount of the solid into a capillary tube and heating it slowly in a calibrated apparatus. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Detailed Experimental Protocol
  • Sample Preparation :

    • Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

  • Capillary Tube Packing :

    • Take a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Alternatively, drop the capillary tube through a long glass tube onto a hard surface to facilitate packing.

    • The packed sample should be approximately 2-3 mm in height.[5]

  • Melting Point Apparatus :

    • Utilize a calibrated melting point apparatus, which typically consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.

    • Insert the packed capillary tube into the sample holder of the apparatus.

  • Measurement :

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating the sample at a faster rate (e.g., 10-20 °C/min) to get a rough estimate.[6]

    • For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the melting point is approached.[5]

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last crystal melts (the completion of melting).

    • The recorded range is the melting point of the substance.

Logical Framework for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_packing Capillary Packing cluster_measurement Measurement Dry Dry Sample Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load Sample into Capillary Pulverize->Load Pack Pack Sample (2-3 mm) Load->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2 °C/min) Place->Heat Record Record Melting Range Heat->Record

Caption: Workflow for Melting Point Determination.

Experimental Determination of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Similar to the melting point, the boiling point is a key physical constant used for identification and purity assessment. Since this compound is a sulfonyl chloride, it is expected to be a liquid or a low-melting solid at room temperature, making boiling point determination relevant. Given its reactivity, especially with water, determination should be conducted under anhydrous conditions.

Principle

For small quantities of liquid, the boiling point can be determined using the Siwoloboff method. This involves heating a small sample of the liquid in a test tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the vapor pressure of the liquid equals the external pressure. The temperature at which this occurs is the boiling point.

Detailed Experimental Protocol
  • Sample Preparation :

    • Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.

  • Capillary Tube Insertion :

    • Take a capillary tube sealed at one end.

    • Place the capillary tube into the test tube with the open end downwards, so that the sealed end is above the liquid surface.

  • Apparatus Setup :

    • Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube or an oil bath) filled with a suitable high-boiling liquid like mineral oil or silicone oil.

  • Measurement :

    • Heat the bath gently and uniformly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Remove the heat source and allow the bath to cool slowly while stirring.

    • Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[7]

    • Record this temperature.

Logical Framework for Boiling Point Determination

boiling_point_workflow cluster_setup Apparatus Setup cluster_measurement Measurement Fill Fill Test Tube with Sample Insert Insert Inverted Capillary Fill->Insert Attach Attach to Thermometer Insert->Attach Suspend Suspend in Heating Bath Attach->Suspend Heat Heat Gently Suspend->Heat Observe Observe Bubble Stream Heat->Observe Cool Cool Slowly Observe->Cool Record Record Temperature at Liquid Entry Cool->Record

Caption: Workflow for Boiling Point Determination.

Expected Properties and Influence of Substituents

The presence of a chloro and a fluoro group on the phenyl ring of phenylmethanesulfonyl chloride will undoubtedly alter its physical properties.

  • Melting Point : The introduction of substituents can either increase or decrease the melting point depending on their effect on the crystal lattice energy. Symmetrical substitution patterns often lead to higher melting points due to more efficient crystal packing. In the case of this compound, the 2,4-disubstitution pattern may disrupt crystal symmetry compared to a more symmetrical isomer, potentially leading to a lower melting point than might be expected based on molecular weight increase alone.

  • Boiling Point : The boiling point is primarily influenced by the strength of intermolecular forces. The chloro and fluoro substituents increase the molecular weight and polarity of the molecule, which would be expected to lead to a higher boiling point compared to the unsubstituted phenylmethanesulfonyl chloride due to stronger dipole-dipole interactions and London dispersion forces.

Conclusion and Best Practices

While a definitive data sheet for the melting and boiling points of this compound is not currently established in the public literature, this guide provides the robust experimental framework necessary for any research or development professional to determine these critical parameters with precision and confidence. Adherence to these detailed protocols will ensure the generation of reliable data, which is fundamental to the successful scale-up, purification, and application of this important chemical intermediate. As a Senior Application Scientist, I stress the importance of careful experimental technique, proper calibration of equipment, and meticulous observation in obtaining accurate and reproducible results.

References

An In-Depth Technical Guide to (2-Chloro-4-fluorophenyl)methanesulfonyl chloride: Structure, Classification, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, a specialized organosulfur compound of significant interest in synthetic chemistry. Classified as an aryl-substituted alkanesulfonyl chloride, this reagent serves as a critical building block for introducing the 2-chloro-4-fluorobenzyl moiety into target molecules. This guide elucidates its chemical structure, classification, and physicochemical properties. Furthermore, it proposes a logical, multi-step synthetic pathway, providing detailed protocols and mechanistic rationale. The inherent reactivity and potential applications, particularly in the development of complex sulfonamides for pharmaceutical and agrochemical research, are discussed. Crucially, this guide outlines the significant, albeit inferred, safety and handling protocols necessary for its responsible use in a laboratory setting, drawing from data on analogous compounds.

Introduction and Significance

This compound is a highly functionalized chemical intermediate designed for advanced organic synthesis. Its utility stems from the unique combination of a reactive methanesulfonyl chloride group and a polysubstituted aromatic ring. The sulfonyl chloride functional group is a cornerstone in medicinal chemistry, primarily for its efficient reaction with primary and secondary amines to form stable sulfonamide linkages, a common motif in many therapeutic agents.[1]

The 2-chloro-4-fluorophenyl portion of the molecule provides researchers with a tool to introduce specific electronic and steric properties into a final compound. The presence of halogen atoms like chlorine and fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating:

  • Lipophilicity: Affecting cell membrane permeability and transport.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the molecule's half-life.

  • Binding Affinity: Participating in specific halogen bonding or other non-covalent interactions with biological targets.

Therefore, this compound is not merely a reagent but a strategic building block for the rational design of novel bioactive compounds.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical reagent is paramount for reproducible science. The structural and physical properties of this compound are summarized below.

Physicochemical Properties

The key identifiers and properties of the compound are consolidated in Table 1.

PropertyValueSource
Chemical Name This compound[2][3][4]
CAS Number 541528-45-4[2][3][4]
Molecular Formula C₇H₅Cl₂FO₂S[2][3][5]
Molecular Weight 243.08 g/mol [2][3]
InChI InChI=1S/C7H5Cl2FO2S/c8-7-3-6(10)2-1-5(7)4-13(9,11)12/h1-3H,4H2[5]
SMILES C1=CC(=C(C=C1F)Cl)CS(=O)(=O)Cl[5]
Predicted XlogP 2.6[5]
Molecular Structure

The structure consists of a central methylene (-CH₂-) bridge linking a 2-chloro-4-fluorophenyl ring to a sulfonyl chloride (-SO₂Cl) functional group.

Caption: Molecular structure of this compound.

Chemical Classification

This compound belongs to several chemical classes, each informing its expected reactivity and handling requirements:

  • Sulfonyl Chloride: The presence of the -SO₂Cl group makes it an electrophilic reagent, highly susceptible to nucleophilic attack.[4] This is its primary reactive center.

  • Benzene Derivative: The substituted aromatic ring is the core scaffold, influencing the overall electronic properties of the molecule.[4]

  • Organohalogen Compound: It contains both covalent carbon-chlorine and carbon-fluorine bonds, contributing to its chemical properties and potential environmental and toxicological profile.

Proposed Synthetic Pathway and Rationale

While specific vendor-proprietary synthesis procedures exist, a plausible and scalable synthetic route can be designed from commercially available starting materials based on established organic chemistry principles. The proposed pathway starts from 2-chloro-4-fluorotoluene.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Causality and Experimental Choices: This protocol is designed for selectivity and safety. The use of NBS/AIBN in Step 1 selectively targets the benzylic position over aromatic halogenation. The Bunte salt intermediate in Step 2 avoids the use of foul-smelling and volatile thiols. Oxidative chlorination in Step 3 is a standard, effective method for converting thiols or their precursors to sulfonyl chlorides.[6]

Step 1: Benzylic Bromination of 2-Chloro-4-fluorotoluene

  • To a solution of 2-chloro-4-fluorotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-chloro-4-fluorophenyl)methyl bromide, which can be purified by distillation or used directly.

Step 2: Formation of the Bunte Salt

  • Dissolve the crude benzyl bromide from Step 1 in a mixture of ethanol and water.

  • Add sodium thiosulfate pentahydrate (1.2 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring for the disappearance of the starting bromide.

  • Cool the reaction to room temperature. The resulting S-((2-chloro-4-fluorophenyl)methyl) thiosulfate (Bunte salt) may precipitate and can be isolated by filtration.

Step 3: Oxidative Chlorination to the Sulfonyl Chloride

  • Suspend the Bunte salt from Step 2 in a biphasic system of dichloromethane and water, and cool the mixture to 0°C in an ice bath.

  • While stirring vigorously, add a solution of sodium hypochlorite (bleach, excess) and hydrochloric acid.[6] This in-situ generation of chlorine gas must be performed in a well-ventilated fume hood with extreme caution.

  • Maintain the temperature below 5°C and stir for 1-2 hours until the reaction is complete.

  • Separate the organic layer. Wash it carefully with cold brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure (while keeping the temperature low to avoid degradation) to afford the final product, this compound.

Reactivity and Synthetic Applications

The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to prevent the buildup of HCl.

  • Formation of Sulfonamides: Its reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides. This is a crucial transformation in the synthesis of drug candidates.

  • Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters. The resulting methanesulfonate (mesylate) group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[7]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly detailed, its hazard profile can be reliably inferred from its structural class (sulfonyl chloride) and the known properties of analogous compounds like methanesulfonyl chloride and 4-chlorobenzylsulfonyl chloride.[1][7] The compound must be treated as highly hazardous .

Inferred HazardRationale and Reference Compound
Corrosive Causes severe skin burns and eye damage.[1] (Based on Methanesulfonyl chloride, 4-Chlorobenzylsulfonyl chloride)
Lachrymator Vapors are irritating to the eyes.[7] (Based on Methanesulfonyl chloride)
Toxic Potentially fatal if inhaled and toxic if swallowed or in contact with skin. (Based on Methanesulfonyl chloride)
Water Reactive Reacts exothermically and hydrolyzes with water or moisture to release corrosive hydrogen chloride (HCl) gas.[7]

Mandatory Handling Protocols:

  • Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), a lab coat, and full-coverage chemical splash goggles along with a face shield is mandatory. For handling larger quantities, a respirator may be necessary.[1]

  • Inert Atmosphere: Handle under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from water, alcohols, amines, and strong bases.

  • The recommended storage temperature is typically 2-8°C to ensure long-term stability.

Conclusion

This compound is a valuable and highly reactive building block for chemical synthesis. Its structure is strategically designed to introduce a halogenated phenylmethyl moiety into target molecules, a common strategy in the development of pharmaceuticals and agrochemicals. Understanding its structure, classification, and reactivity is key to its effective use. However, its utility is matched by its significant potential hazards. Strict adherence to rigorous safety and handling protocols is not merely recommended but essential for any researcher working with this compound.

References

Purity and available grades of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Available Grades of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Authored by a Senior Application Scientist

Introduction

This compound, identified by the CAS Number 541528-45-4, is a specialized chemical intermediate with significant applications in organic synthesis, particularly within the realm of drug discovery and development.[1][2] Its molecular structure, featuring a reactive sulfonyl chloride group attached to a substituted benzyl moiety, makes it a valuable building block for introducing the (2-chloro-4-fluorophenyl)methylsulfonyl group into more complex molecules. The efficacy, safety, and reproducibility of these syntheses are critically dependent on the purity and grade of the starting sulfonyl chloride.

This guide provides a comprehensive technical overview of the purity considerations, available commercial grades, and analytical methodologies pertinent to this compound. It is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to source, analyze, and utilize this reagent effectively, ensuring the integrity and success of their scientific endeavors.

Commercial Availability and Grade Specifications

This compound is available from various chemical suppliers, typically categorized by its intended application scale and purity level.[1][3] While an exhaustive list of all suppliers is beyond the scope of this guide, the available grades can generally be classified as follows:

  • Research Grade: Supplied in smaller quantities (milligrams to grams), this grade is suitable for laboratory-scale research and development. While often of high quality, the specifications may be less stringent than for production-grade material.

  • Pilot-Scale or Production Grade: Offered in multi-kilogram batches, this grade is intended for larger-scale synthesis. It is characterized by more rigorous quality control and a detailed Certificate of Analysis (CoA) specifying purity and impurity profiles.

The purity of commercially available this compound is often stated with a minimum threshold.

Parameter Typical Specification Source(s)
Purity ≥ 95%[4]
CAS Number 541528-45-4[2][3][4]
Molecular Formula C₇H₅Cl₂FO₂S[2][4][5]
Molecular Weight 243.08 g/mol [2][4]
Intended Use Laboratory use, Research applications[1][4]

It is imperative for researchers to consult the lot-specific Certificate of Analysis provided by the supplier for precise data.[2]

Methodologies for Purity Assessment and Characterization

A comprehensive evaluation of the purity of this compound requires a multi-faceted analytical approach.[6] No single technique can provide a complete picture; instead, a combination of chromatographic and spectroscopic methods is essential for both structural confirmation and quantitative purity assessment.

Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_3 Final Report Start Sample Received MP Melting Point Analysis Start->MP Preliminary Check NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR Confirm Structure MS Mass Spectrometry (MS) IR IR Spectroscopy HPLC HPLC / RP-HPLC NMR->HPLC Quantify Purity GCMS GC-MS Titration Titrimetric Analysis Report Certificate of Analysis (Purity, Impurities) HPLC->Report GCMS->Report Titration->Report

Caption: Workflow for the comprehensive purity analysis of sulfonyl chlorides.

Detailed Analytical Protocols
1. Chromatographic Techniques

Chromatographic methods are indispensable for separating the main compound from its impurities, allowing for accurate purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for quantifying sulfonyl chlorides. A reversed-phase (RP-HPLC) method is often employed.[7]

    • Principle: The sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. Components are separated based on their hydrophobicity.

    • Protocol (General Example for a Sulfonyl Chloride):

      • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of methanol and water or acetonitrile and water.[7]

      • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Create a series of calibration standards by serial dilution.

      • Sample Preparation: Dissolve a known amount of the sample in the same solvent.

      • Analysis: Inject the standards and the sample onto an appropriate RP column (e.g., C18).[7] Elute with the mobile phase at a constant flow rate.

      • Detection: Use a UV detector set at a wavelength where the analyte absorbs strongly.

      • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.[6]

    • Causality: Due to the high reactivity of sulfonyl chlorides, derivatization may sometimes be necessary to create a more stable analyte for analysis, especially in complex matrices.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and specific, making it ideal for identifying and quantifying volatile impurities.[8][9]

    • Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.

    • Key Considerations: This method is suitable for thermally stable sulfonyl chlorides.[6] The injection port temperature must be optimized to prevent on-column degradation, which could give a false reading of impurities.[9]

2. Spectroscopic Techniques

Spectroscopy is fundamental for confirming the chemical structure and identity of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation.[6][9]

    • Principle: NMR detects the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in the molecule.

    • Protocol:

      • Dissolve a small amount of the sample in a suitable deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).[6] Aprotic solvents are crucial to prevent the hydrolysis of the sulfonyl chloride.

      • Acquire ¹H and ¹³C NMR spectra.

      • Analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure of this compound and to identify any proton- or carbon-bearing impurities.

3. Titrimetric Methods

Titration offers a simple and cost-effective method for determining the total sulfonyl chloride content.

  • Principle: The method is based on the reaction of the sulfonyl chloride with a known excess of a nucleophile, such as a thiol (e.g., benzyl mercaptan). The unreacted thiol or an acidic product can then be quantified by titration.

  • Protocol (Example based on reaction with a thiol):

    • React a known mass of the sulfonyl chloride sample with an excess of a standard thiol solution.

    • The residual, unreacted thiol is then back-titrated with an oxidizing agent, or the acidic product formed (sulfinic acid) is titrated with a standard base or an oxidant like cerium(IV).

    • The amount of sulfonyl chloride in the original sample is calculated based on the stoichiometry of the reaction.

Potential Impurities and Their Sources

The purity of this compound is influenced by the synthetic route and subsequent handling and storage. Common impurities can arise from starting materials, side reactions, or degradation.

Impurity_Sources cluster_synthesis Synthesis Route cluster_degradation Storage & Handling Main (2-Chloro-4-fluorophenyl) methanesulfonyl chloride StartMat Starting Materials (e.g., corresponding thiol or sulfonic acid) StartMat->Main Incomplete Reaction SideReact Side-Reaction Products (e.g., positional isomers) SideReact->Main Non-specific Reaction Hydrolysis Hydrolysis Product ((2-Chloro-4-fluorophenyl)methanesulfonic acid) Hydrolysis->Main Degradation Moisture Moisture Moisture->Hydrolysis Causes

Caption: Potential sources of impurities in sulfonyl chlorides.

  • Incomplete Reaction: Residual starting materials, such as the corresponding sulfonic acid or thiol, may be present if the chlorination reaction does not go to completion.[10][11]

  • Side-Reaction Products: The synthesis process, which often involves chlorination of a suitable precursor, may generate isomers or related substances.[12]

  • Hydrolysis Product: The most common impurity is the corresponding (2-Chloro-4-fluorophenyl)methanesulfonic acid. Sulfonyl chlorides are susceptible to hydrolysis in the presence of moisture.[9] Proper handling under anhydrous conditions is critical to maintain purity.

Impact of Purity on Pharmaceutical Applications

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of starting materials and intermediates like this compound is of paramount importance.[13][14]

  • Reaction Yield and Selectivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of unwanted by-products.[9] For example, the presence of the corresponding sulfonic acid would be inert under conditions where the sulfonyl chloride is expected to react, effectively lowering the concentration of the active reagent.

  • API Purity Profile: Impurities in the starting material can be carried through the synthetic sequence, resulting in difficult-to-remove impurities in the final API. This can compromise the safety and efficacy of the drug product.

  • Regulatory Compliance: Regulatory agencies like the FDA require stringent control over the impurity profile of all materials used in drug manufacturing.[14]

Conclusion

This compound is a critical intermediate whose utility is directly tied to its purity. For professionals in research and drug development, a thorough understanding of its available grades, appropriate analytical techniques for quality control, and potential impurities is essential. Employing a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) methods provides a self-validating system to ensure the material meets the stringent requirements for its intended application. Careful sourcing from reputable suppliers and proper handling to prevent moisture-induced degradation are key practices to ensure the integrity of this valuable synthetic building block.

References

Strategic Synthesis: A Guide to Key Intermediates in the Development of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of an Active Pharmaceutical Ingredient (API) is a complex, multi-step process where the strategic selection and synthesis of key intermediates are paramount. These molecular building blocks are not merely stepping stones; they are critical determinants of the overall efficiency, scalability, cost-effectiveness, and impurity profile of the final drug substance. This guide provides an in-depth exploration of the core classes of intermediates that form the backbone of modern pharmaceutical synthesis. We will delve into the causality behind synthetic choices, offering field-proven insights into the synthesis and application of chiral synthons, heterocyclic scaffolds, activated carboxylic acid derivatives, and organometallic reagents. This document is designed to be a practical resource for professionals in drug development, bridging fundamental organic chemistry with the realities of process development and manufacturing.

The Central Role of Intermediates in Pharmaceutical Synthesis

In pharmaceutical chemistry, intermediates are the chemical compounds formed during the conversion of raw materials into the final API. Their quality, purity, and availability directly impact the effectiveness, safety, and cost of the final drug. The point at which a raw material or intermediate is designated as a "Regulatory Starting Material" (RSM) or "Key Starting Material" (KSM) is a critical decision in drug development.[1] This is the juncture where Good Manufacturing Practice (GMP) standards are formally introduced into the synthesis, and it is a point of significant regulatory scrutiny under guidelines like ICH Q7 and Q11.[1][2][3] A well-chosen KSM, often a complex and structurally significant intermediate, provides a solid foundation for a robust and reproducible manufacturing process.[1]

This guide will focus on the chemistry that produces these critical intermediates, exploring the strategic decisions that lead to high-purity, scalable building blocks.

Chiral Synthons: The Architecture of Stereospecificity

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[4][5] The production of single-enantiomer drugs has therefore become a critical requirement in the pharmaceutical industry, making the synthesis of enantiomerically pure intermediates, or "chiral synthons," a field of intense focus.[4][5][6][7][8]

Causality in Synthesis: Biocatalysis vs. Asymmetric Chemical Catalysis

The two dominant strategies for generating chiral intermediates are enzymatic (biocatalytic) processes and asymmetric chemical catalysis.

  • Biocatalysis: This approach leverages the high enantio- and regioselectivity of enzymes to perform specific transformations.[4][6][8][9] Enzyme-catalyzed reactions are conducted under mild conditions (ambient temperature and pressure), which minimizes side reactions like racemization or epimerization.[4][6][8] The advent of directed evolution allows for the tailoring of enzymes to enhance their activity, stability, and selectivity for non-natural substrates, making biocatalysis an economically viable and green chemistry alternative.[4]

  • Asymmetric Chemical Catalysis: This method uses chiral metal-ligand complexes or organocatalysts to stereoselectively transform a prochiral substrate into a chiral product. While often requiring more stringent reaction conditions (e.g., anhydrous solvents, inert atmospheres), it offers broad substrate scope and avoids the complexities of handling biological systems.

The choice between these methods is driven by factors such as substrate compatibility, catalyst cost and availability, scalability, and the desired level of enantiomeric excess (e.e.). For many hydroxyl and amino intermediates, biocatalysis has become the preferred industrial method due to its exceptional selectivity and sustainability.[9]

Mandatory Visualization: Workflow for Biocatalytic Asymmetric Reduction

G cluster_prep Preparation cluster_reaction Bioreactor cluster_downstream Downstream Processing Buffer Buffer & Cofactor (NADPH) Bioreactor Reaction Vessel (Controlled pH & Temp) Buffer->Bioreactor Enzyme Ketoreductase Enzyme (KRED) Enzyme->Bioreactor Substrate Prochiral Ketone Substrate Substrate->Bioreactor CofactorRegen Cofactor Regeneration System (e.g., GDH/Glucose) Bioreactor->CofactorRegen NAD+/NADPH cycle Extraction Solvent Extraction Bioreactor->Extraction Reaction Mixture Purification Chromatography / Crystallization Extraction->Purification FinalProduct Enantiopure Chiral Alcohol (>99% e.e.) Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of a chiral alcohol.

Data Presentation: Comparison of Synthetic Routes to (S)-Ethyl-5-hydroxyhexanoate

(S)-Ethyl-5-hydroxyhexanoate is a key chiral intermediate in the synthesis of anti-Alzheimer's drugs.[6]

MethodCatalyst / MicroorganismSubstrateYieldEnantiomeric Excess (e.e.)ConditionsReference
Biocatalysis Pichia methanolica SC 16116Ethyl-5-oxohexanoate80-90%>95%Aqueous buffer, RT[6]
Asymmetric Hydrogenation Ru(II)-Chiral LigandEthyl-5-oxohexanoate>95%>99%High pressure H₂, organic solventGeneric Literature
Experimental Protocol: Biocatalytic Reduction of Ethyl-5-oxohexanoate

Objective: To synthesize (S)-ethyl-5-hydroxyhexanoate using a ketoreductase enzyme.

Materials:

  • Ethyl-5-oxohexanoate (Substrate)

  • Ketoreductase (KRED) enzyme preparation

  • Nicotinamide adenine dinucleotide phosphate (NADPH) (Cofactor)

  • Glucose dehydrogenase (GDH) and D-Glucose for cofactor regeneration

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Bioreactor Setup: To a temperature-controlled reaction vessel, add 1 L of 100 mM potassium phosphate buffer (pH 7.0).

  • Reagent Addition: Add D-glucose (1.1 equivalents), NADPH (0.01 eq), GDH (as per activity units), and the KRED enzyme preparation. Stir until all solids are dissolved.

  • Substrate Addition: Add ethyl-5-oxohexanoate (1.0 eq) to the reaction mixture.

  • Reaction: Maintain the temperature at 30°C and stir the mixture. Monitor the reaction progress by taking aliquots and analyzing them via chiral GC or HPLC to determine substrate conversion and enantiomeric excess.

  • Workup: Once the reaction is complete (>99% conversion), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Stir vigorously for 15 minutes. Separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Purify the crude oil via silica gel chromatography if necessary. Confirm the structure by ¹H NMR and ¹³C NMR and determine the final enantiomeric excess by chiral HPLC. An expected yield of 80-90% with an e.e. >95% is typical for this class of transformation.[6]

Heterocyclic Scaffolds: The Core of Modern Drugs

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are arguably the most significant structural class in medicinal chemistry.[10] Over half of all FDA-approved small-molecule drugs contain at least one heterocyclic ring.[10][11] These scaffolds, such as pyridine, pyrimidine, imidazole, and piperazine, provide a rigid framework for orienting functional groups in three-dimensional space to optimize interactions with biological targets.[12][13][14]

Causality in Synthesis: The Power of Cross-Coupling

While the initial synthesis of the heterocyclic core is important, the true value for drug discovery often lies in its subsequent functionalization. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have revolutionized this field.[15]

The Suzuki coupling creates a carbon-carbon bond between an organohalide (often a halogenated heterocycle) and an organoboron compound (typically a boronic acid or ester).[16][17] Its widespread adoption in pharmaceutical manufacturing is due to several key factors:

  • Mild Reaction Conditions: The reactions are often tolerant of a wide range of functional groups, reducing the need for extensive use of protecting groups.[15][17]

  • Commercial Availability: A vast array of boronic acids and heterocyclic halides are commercially available, enabling rapid exploration of chemical space.[16]

  • Low Toxicity: The boron-containing reagents and byproducts are generally less toxic than those used in other cross-coupling reactions (e.g., organotins in Stille coupling), which is a significant advantage for green chemistry and API synthesis.[15][16]

This reaction is a workhorse for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[18]

Mandatory Visualization: Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl trans-R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both trans-R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration CoupledProduct R¹-R² (Coupled Product) RedElim->CoupledProduct ArylHalide R¹-X (Aryl/Het-Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling for Biaryl Intermediate Synthesis

Objective: To synthesize 4-phenylpyridine from 4-bromopyridine and phenylboronic acid.

Materials:

  • 4-Bromopyridine hydrochloride

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)

  • Triphenylphosphine (PPh₃) (Ligand)

  • Potassium carbonate (Base)

  • Toluene and Water (Solvent system)

Procedure:

  • Inert Atmosphere: Set up a round-bottom flask equipped with a condenser and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

  • Reagent Loading: To the flask, add 4-bromopyridine hydrochloride (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Loading: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). Add this catalyst system to the main reaction flask.

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer with brine, dry over sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure 4-phenylpyridine product.

Advanced Synthetic Strategies and Enabling Technologies

Protecting Group Strategies

In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction.[19] This process, known as "protection," is a cornerstone of complex molecule synthesis. A good protecting group must be easy to install, stable to the desired reaction conditions, and easy to remove with high yield under conditions that do not affect other parts of the molecule.[20]

Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval ConditionsReference
Alcohol tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, ImidazoleAcid (AcOH) or Fluoride (TBAF)[21]
Alcohol Benzyl etherBnBnBr, NaHHydrogenolysis (H₂, Pd/C)[21]
Amine tert-ButoxycarbonylBocBoc₂O, BaseStrong Acid (TFA, HCl)[22]
Amine CarbobenzyloxyCbzCbz-Cl, BaseHydrogenolysis (H₂, Pd/C)[21]
Carbonyl Acetal / Ketal-Diol (e.g., Ethylene Glycol), AcidAqueous Acid[20][21]
Flow Chemistry

Continuous flow chemistry is a paradigm shift from traditional batch processing.[23] Reactions are performed in a continuously flowing stream within a network of tubes or microreactors.[24][25] This technology offers significant advantages for the synthesis of pharmaceutical intermediates:

  • Enhanced Safety: Highly exothermic or hazardous reactions can be performed safely on a large scale, as the small reaction volume at any given time minimizes risk.[24][26]

  • Precise Control: Superior control over reaction parameters like temperature, pressure, and residence time leads to higher yields and purities.[23][26]

  • Scalability: Scaling up a process is achieved by running the system for a longer duration rather than using larger reactors, simplifying the transition from lab to plant.[26]

Flow chemistry has been successfully applied to the synthesis of numerous APIs, including the key intermediates for drugs like Gleevec and ibuprofen.[25][27]

Mandatory Visualization: Batch vs. Flow Synthesis Workflow

G cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis Batch_Start Charge Reagents to Reactor Batch_React Heat/Cool & Stir (Large Volume) Batch_Start->Batch_React Batch_Quench Quench Reaction Batch_React->Batch_Quench Batch_Workup Workup & Isolate Batch_Quench->Batch_Workup Flow_PumpA Reagent A Pump Flow_Mixer T-Mixer Flow_PumpA->Flow_Mixer Flow_PumpB Reagent B Pump Flow_PumpB->Flow_Mixer Flow_Reactor Heated/Cooled Reactor Coil Flow_Mixer->Flow_Reactor Flow_BPR Back Pressure Regulator Flow_Reactor->Flow_BPR Flow_Collect Continuous Collection Flow_BPR->Flow_Collect

Caption: Comparison of a traditional batch process and a continuous flow process.

Conclusion

The synthesis of key pharmaceutical intermediates is a dynamic field that blends classic organic chemistry with cutting-edge technology. Strategic decisions made during the design of a synthetic route—whether to employ biocatalysis for a chiral center, utilize a Suzuki coupling to build a complex scaffold, or transition to a continuous flow process—have profound implications for the entire drug development lifecycle. For researchers and scientists, a deep, mechanistic understanding of these core transformations is not just an academic exercise; it is essential for creating the robust, scalable, and efficient processes required to bring new medicines to patients safely and affordably.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Medicinal Chemistry

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride is a specialized reagent in organic synthesis, primarily utilized for the introduction of the (2-chloro-4-fluorophenyl)methylsulfonyl moiety into a variety of molecular scaffolds.[1] This functional group is of particular interest in medicinal chemistry due to the combined electronic and lipophilic properties imparted by the chlorine and fluorine substituents on the phenyl ring. These halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity to biological targets, and membrane permeability.[2]

The core reactivity of this compound lies in the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. This reactivity is the foundation for its primary application: the synthesis of sulfonamides and sulfonate esters.

Core Application: Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely applicable method for the formation of N-substituted sulfonamides. Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

The general transformation is as follows:

reagent This compound product N-((2-Chloro-4-fluorophenyl)methyl)sulfonamide reagent->product amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Triethylamine, Pyridine) hcl HCl base->hcl Neutralizes

Caption: General reaction scheme for sulfonamide synthesis.

Causality in Experimental Design: Key Considerations for Successful Sulfonylation

The success of a sulfonylation reaction hinges on several key factors:

  • Choice of Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An excess of the amine substrate can also serve as the base, although this is generally less efficient.

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically employed. The absence of water is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid.

  • Reaction Temperature: The initial addition of the sulfonyl chloride to the amine is often carried out at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of side products. The reaction is then typically allowed to warm to room temperature and stirred until completion.

  • Nucleophilicity of the Amine: The rate of reaction is influenced by the nucleophilicity of the amine. Electron-rich amines will react more readily than electron-deficient amines. Steric hindrance around the nitrogen atom can also slow the reaction rate.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-(2-chloro-4-fluorophenyl)methanesulfonamide

This protocol provides a detailed, self-validating procedure for the synthesis of a model sulfonamide.

Objective: To synthesize N-(4-methoxyphenyl)-1-(2-chloro-4-fluorophenyl)methanesulfonamide.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound541528-45-4243.081.01.0
4-Methoxyaniline104-94-9123.151.11.1
Triethylamine121-44-8101.191.51.5
Anhydrous Dichloromethane (DCM)75-09-284.9310 mL-

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxyaniline (1.1 mmol, 135.5 mg) and anhydrous dichloromethane (10 mL).

  • Addition of Base: Add triethylamine (1.5 mmol, 0.21 mL) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.0 mmol, 243.1 mg) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred amine solution over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 4-methoxyaniline and triethylamine in DCM B Cool to 0 °C A->B D Add sulfonyl chloride solution dropwise to amine solution B->D C Dissolve (2-Chloro-4-fluorophenyl)methanesulfonyl chloride in DCM C->D E Warm to room temperature and stir for 4-6 hours D->E F Dilute with DCM and wash with 1M HCl, NaHCO3, and brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H I Characterize product (NMR, MS) H->I

Caption: Experimental workflow for sulfonamide synthesis.

Potential Applications in Drug Discovery

The (2-chloro-4-fluorophenyl)methylsulfonyl group can be incorporated into various molecular scaffolds to modulate their biological activity. Given the prevalence of sulfonamides in approved drugs, this reagent is a valuable tool for the synthesis of novel candidates targeting a range of therapeutic areas. The specific substitution pattern on the phenyl ring can be leveraged to fine-tune interactions with target proteins and optimize drug-like properties.

Safety and Handling

This compound is a reactive and potentially corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.

References

The Strategic Utility of (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities with desired pharmacological profiles. Among the vast arsenal of chemical reagents available to medicinal chemists, sulfonyl chlorides stand out for their versatile reactivity and the prevalence of the resulting sulfonamide and sulfonate ester motifs in a wide array of therapeutic agents. This document provides a detailed technical guide on the application of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride , a specialized building block that offers a unique combination of steric and electronic properties for the synthesis of advanced drug candidates.

The presence of a chloro and a fluoro substituent on the phenyl ring, coupled with the reactive methanesulfonyl chloride moiety, allows for the introduction of a distinct chemical signature into target molecules. The chloro group can modulate the overall electronic nature of the aromatic ring and provide a potential metabolic "soft spot" or a vector for further functionalization. The fluoro group, a common feature in many modern pharmaceuticals, can enhance metabolic stability, improve binding affinity through favorable interactions with biological targets, and modulate the pKa of nearby functionalities.[1][2] This guide will delve into the practical applications of this building block, providing detailed protocols and insights into its use in the synthesis of bioactive compounds.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 541528-45-4[3][4]
Molecular Formula C₇H₅Cl₂FO₂S[3][4]
Molecular Weight 243.08 g/mol [3]
Appearance White to off-white solidGeneric MSDS
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)Generic MSDS

Key Applications in Medicinal Chemistry: Synthesis of Sulfonamides

The primary application of this compound in medicinal chemistry is the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in drug design, present in a multitude of approved drugs spanning various therapeutic areas, including antibacterials, diuretics, antivirals, and anticancer agents.[5][6][7] The reaction of this compound with primary or secondary amines provides a straightforward and efficient route to introduce the (2-chloro-4-fluorophenyl)methanesulfonyl moiety.

General Reaction Scheme: Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The presence of a base is typically required to neutralize the hydrochloric acid byproduct.

G reagent1 This compound product N-Substituted (2-chloro-4-fluorophenyl)methanesulfonamide reagent1->product reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product byproduct HCl product->byproduct Forms conditions Base (e.g., Triethylamine, Pyridine) Solvent (e.g., DCM, THF) conditions->product

Caption: General workflow for sulfonamide synthesis.

Protocol: Synthesis of a Representative N-Aryl Sulfonamide

This protocol details a representative synthesis of an N-aryl sulfonamide using this compound and a substituted aniline. This type of reaction is a common step in the synthesis of various targeted therapies.[8]

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.0 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 4-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (1.5 eq).

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction with 1 M HCl.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(4-methoxyphenyl)-2-chloro-4-fluorobenzenemethanesulfonamide.

Expected Yield: 85-95%

Application in the Synthesis of GPR119 Agonists

G-protein coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and related metabolic disorders. Agonists of GPR119 have been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones. Several patent applications disclose the use of substituted phenylmethanesulfonyl chloride derivatives in the synthesis of potent GPR119 agonists.[9][10][11][12] While a specific example with the exact title compound is not publicly detailed with a full experimental protocol, its structural similarity to reported building blocks strongly suggests its utility in this area.

The general strategy involves the sulfonylation of a key amine intermediate, often a substituted piperidine or a similar heterocyclic core, which is a common scaffold in GPR119 agonist design.

G start Heterocyclic Amine Intermediate (e.g., Substituted Piperidine) intermediate Sulfonamide Intermediate start->intermediate reagent This compound reagent->intermediate elaboration Further Synthetic Steps (e.g., coupling reactions) intermediate->elaboration final_product GPR119 Agonist elaboration->final_product

References

Protocol for sulfonylation using (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sulfonylation using (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of this compound for the synthesis of sulfonamides. It covers the underlying chemical principles, detailed safety protocols, a step-by-step experimental procedure, and methods for product characterization and troubleshooting.

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antibacterial, anticancer, diuretic, and anti-inflammatory drugs.[1][2] The synthesis of sulfonamides is a critical transformation in drug discovery and development. The most robust and widely utilized method for creating the sulfonamide linkage is the reaction of a primary or secondary amine with a sulfonyl chloride.[3][4]

This compound (CAS: 541528-45-4) is a valuable building block in this context.[5] The presence of halogen substituents—a chloro group at the ortho position and a fluoro group at the para position of the phenyl ring—can significantly influence the physicochemical properties of the resulting sulfonamide, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a strategic reagent for fine-tuning the pharmacological profile of lead compounds.

Critical Safety and Handling Protocols

This compound, like other sulfonyl chlorides, is a hazardous chemical that requires strict safety measures. It is corrosive, causes severe skin burns and eye damage, and is a lachrymator (tear-inducing).[6] It also reacts exothermically with water and other nucleophiles.[6][7]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Tightly fitting safety goggles with side shields.[8]

    • A flame-retardant lab coat.

  • Incompatible Materials: Store away from water, moisture, strong bases (e.g., sodium hydroxide), oxidizing agents, and amines.[7]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[7][8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Reaction Principle and Mechanism of N-Sulfonylation

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride. The sulfur atom is rendered highly electron-deficient by the two strongly electron-withdrawing oxygen atoms and the chlorine atom.

The process involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of this compound.

  • Elimination: The chloride ion, an excellent leaving group, is displaced. Simultaneously, a proton is lost from the nitrogen atom.

This process generates one equivalent of hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture to neutralize the HCl as it is formed.[3]

G cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Amine R-NH₂ (Amine) Intermediate [Ar-SO₂(Cl)-NH₂⁺-R] Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (this compound) SulfonylChloride->Intermediate Sulfonamide Ar-SO₂-NH-R (Sulfonamide) Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Intermediate->HCl Loss of H⁺ Salt Base-H⁺Cl⁻ (Salt) HCl->Salt Base Base (e.g., TEA) Base->Salt Neutralization

Caption: Mechanism of N-Sulfonylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the sulfonylation of a primary or secondary amine. Reaction conditions may require optimization based on the specific substrate.

Materials and Equipment
  • This compound

  • Primary or secondary amine (1.0 eq.)

  • Anhydrous triethylamine (TEA) or pyridine (1.2 - 1.5 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[10][11]

  • Round-bottom flask with stir bar

  • Dropping funnel and septum

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Standard laboratory glassware for work-up and purification

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and the anhydrous solvent (to make a ~0.2 M solution). Add the base (e.g., triethylamine, 1.2 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[6]

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in a small amount of the anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-30 minutes via a dropping funnel. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours.[6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) two more times.[6]

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[6]

G A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C in Ice Bath A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Warm to RT Stir 2-16 h C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up (Quench, Extract, Wash) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I Pure Sulfonamide H->I

Caption: Experimental Workflow for N-Sulfonylation.

Data Presentation and Product Characterization

The optimal conditions can vary depending on the nucleophilicity and steric hindrance of the amine. The following table provides a starting point for reaction optimization.

ParameterConditionRationale / Comment
Nucleophile Primary or Secondary AmineTertiary amines will not form stable sulfonamides.[12]
Base Triethylamine, Pyridine, DIPEAA non-nucleophilic base is required to neutralize the HCl byproduct.
Solvent DCM, THF, Acetonitrile, Diethyl EtherAnhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride.[10]
Temperature 0 °C to Room TemperatureInitial cooling is critical to control the exothermic reaction.[6]
Reaction Time 2 - 16 hoursMonitored by TLC for completion.
Typical Yield 70 - 95%Highly dependent on the specific substrates used.
Characterization of the Final Product

Confirming the identity and purity of the synthesized sulfonamide is crucial.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton on the sulfonamide nitrogen (N-H) typically appears as a broad singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming successful sulfonylation.

  • Infrared (IR) Spectroscopy: The presence of the sulfonamide group is indicated by strong characteristic absorption bands for the S=O stretches, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric).[13]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.[14]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive or hydrolyzed sulfonyl chloride.- Starting amine is poorly nucleophilic.- Insufficient base or reaction time.- Use fresh or newly purchased sulfonyl chloride; ensure anhydrous conditions.- Use a more forcing solvent (e.g., DMF), increase temperature, or consider a catalytic method.[3]- Increase equivalents of base and/or extend reaction time.
Multiple Products / Side Reactions - Reaction temperature was too high.- The amine substrate has multiple reactive sites.- Maintain slow, controlled addition of the sulfonyl chloride at 0 °C.- Use an appropriate protecting group strategy for other nucleophilic sites.
Difficult Purification - Excess base or the resulting hydrochloride salt is co-eluting with the product.- Ensure the aqueous work-up is thorough. The 1 M HCl wash is critical for removing amine-based impurities. A final brine wash helps to break emulsions and remove water.[6]

References

Derivatization of alcohols with (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of Alcohols with (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride

Application Note

Introduction: Activating Alcohols for Chemical Transformation

In the fields of organic synthesis, drug development, and analytical chemistry, the hydroxyl group (-OH) of an alcohol is often a challenging functional group to work with directly in substitution or elimination reactions due to its nature as a poor leaving group. Derivatization is a critical strategy employed to enhance its reactivity by converting it into a more suitable leaving group. Sulfonyl chlorides are premier reagents for this "activation" process, transforming alcohols into sulfonate esters.[1][2][3] This conversion is foundational for a multitude of subsequent chemical transformations.

This compound is a specialized reagent designed for this purpose. The resulting sulfonate ester is an excellent leaving group, facilitating reactions such as nucleophilic substitutions (SN2) and eliminations (E2). The presence of chlorine and fluorine atoms on the phenyl ring provides a unique spectroscopic signature, which is particularly advantageous for tracking the molecule in complex mixtures and for characterization by mass spectrometry. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the effective derivatization of alcohols using this versatile reagent.

Core Principles and Reaction Mechanism

The reaction between an alcohol and this compound is a nucleophilic substitution at the electrophilic sulfur atom.[1][4] The mechanism proceeds as follows:

  • Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride.

  • Chloride Displacement: This attack leads to the displacement of the chloride ion.

  • Proton Abstraction: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][5] This prevents potential acid-catalyzed side reactions.

A crucial stereochemical outcome of this reaction is the retention of configuration at the alcohol's chiral center.[1] The carbon-oxygen bond of the alcohol remains intact throughout the derivatization process; the reaction occurs solely at the oxygen atom. This makes it an invaluable tool for stereospecific synthesis.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Alcohol R-OH (Alcohol) Attack Nucleophilic Attack (O on S) Alcohol->Attack 1. SulfonylChloride Ar-SO₂Cl (this compound) SulfonylChloride->Attack Base Base (e.g., Pyridine) Deprotonation Deprotonation by Base Base->Deprotonation 3. Intermediate Protonated Intermediate [Ar-SO₂(Cl)O⁺HR] Attack->Intermediate 2. Displaces Cl⁻ Intermediate->Deprotonation SulfonateEster R-OSO₂Ar (Sulfonate Ester) Deprotonation->SulfonateEster Salt Base-H⁺Cl⁻ (Salt Byproduct) Deprotonation->Salt caption Reaction mechanism for sulfonate ester formation.

Caption: Reaction mechanism for sulfonate ester formation.

Advantages of this compound in Research & Development
  • Enhanced Reactivity: Creates a highly effective sulfonate leaving group, often superior to tosylates or mesylates, for subsequent nucleophilic substitution and elimination reactions.

  • Analytical Traceability: The chloro and fluoro substituents provide a distinct isotopic pattern and mass, which is highly beneficial for analysis and quantification by mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[6][7]

  • Crystallinity: The resulting sulfonate esters are often stable, crystalline solids, which simplifies their purification through recrystallization.

  • Protecting Group: Beyond activation, the resulting sulfonate can serve as a robust protecting group for alcohols, stable to a variety of reaction conditions.[8]

Detailed Experimental Protocols

Part 1: Materials and Reagents

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are critical to prevent hydrolysis of the sulfonyl chloride.[9][10]

Material/ReagentGradeSupplier ExampleNotes
This compound≥98% PuritySanta Cruz Biotech.[11]Store under inert gas, moisture sensitive.
Alcohol SubstrateAs requiredSigma-AldrichEnsure substrate is dry.
Dichloromethane (DCM), AnhydrousAnhydrous, ≥99.8%Acros OrganicsUse a freshly opened bottle or dried solvent.
Triethylamine (TEA) or PyridineReagent GradeFisher ScientificDistill from CaH₂ for best results.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLabChemFor aqueous workup.
Brine (Saturated NaCl Solution)ACS GradeLabChemFor aqueous workup.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying the organic layer.
Silica Gel for Flash Chromatography230-400 meshSorbent TechnologiesFor purification.
Part 2: Step-by-Step Derivatization Procedure

This protocol is a general guideline for the derivatization of a primary or secondary alcohol. Molar equivalents and reaction times may need to be optimized for specific substrates.

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol substrate (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1–0.5 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • To the cooled, stirring solution, add triethylamine (1.2–1.5 eq) via syringe.

    • In a separate flask, dissolve this compound (1.1–1.2 eq) in a small amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the reaction mixture over 5-10 minutes. A precipitate (triethylammonium chloride) may form.[8]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 4–18 hours.[5]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol and the appearance of a new, typically less polar, product spot.

  • Workup and Isolation:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Separate the organic layer. Wash the organic layer sequentially with 5% NaHCO₃, 0.1 M HCl, water, and finally, brine.[8]

    • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is typically effective.[8]

    • Combine the fractions containing the pure product and remove the solvent in vacuo to obtain the purified sulfonate ester.

Caption: Experimental workflow for alcohol derivatization.

Part 3: Characterization of the Sulfonate Ester

Confirm the identity and purity of the final product using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of a singlet for the benzylic -CH₂- protons, typically around 4.5-5.5 ppm. A downfield shift of the protons on the carbon bearing the original -OH group.
¹³C NMR Signals corresponding to the aromatic carbons of the (2-chloro-4-fluorophenyl)methyl group and a downfield shift for the carbon attached to the sulfonate oxygen.
¹⁹F NMR A singlet or multiplet in the characteristic region for an aryl fluoride.
FTIR Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonate group, typically found at ~1350-1370 cm⁻¹ and ~1170-1190 cm⁻¹, respectively.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the sulfonate ester. The characteristic isotopic pattern for one chlorine atom (M, M+2 in ~3:1 ratio) will be visible.
Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Low or No Reaction 1. Inactive sulfonyl chloride due to hydrolysis. 2. Sterically hindered alcohol.[1] 3. Insufficient base.1. Use a fresh bottle of the reagent. 2. Increase reaction temperature and/or time. Consider a less bulky base. 3. Add additional base.
Multiple Products/Side Reactions 1. Presence of water in reagents or solvent.[9] 2. Reaction temperature too high. 3. Base acting as a nucleophile.1. Ensure all reagents and solvents are strictly anhydrous. 2. Maintain temperature control, especially during addition. 3. Use a non-nucleophilic base like TEA or 2,6-lutidine instead of pyridine.
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the chromatography eluent. If the product is a solid, attempt recrystallization before chromatography.

References

Application of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride in the Synthesis of Agrochemicals: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride as a key intermediate in the synthesis of novel agrochemicals. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the chemical rationale, detailed experimental protocols, and potential applications of this versatile reagent. Our focus is on providing not just procedural steps, but a deeper understanding of the underlying chemical principles that drive the synthesis of potent fungicidal and herbicidal agents.

Introduction: The Strategic Importance of the (2-Chloro-4-fluorophenyl)methanesulfonyl Moiety

The (2-Chloro-4-fluorophenyl)methanesulfonyl group is a privileged scaffold in modern agrochemical design. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These factors are critical in determining the biological activity, target specificity, and environmental fate of a pesticide. The sulfonyl chloride functional group serves as a highly reactive electrophilic handle, enabling the facile introduction of this beneficial moiety into a diverse range of molecular architectures. This reactivity allows for the construction of complex sulfonamides and sulfonate esters, which are prominent classes of bioactive compounds in the agrochemical industry.[1][2][3]

The strategic incorporation of the (2-chloro-4-fluorophenyl)methanesulfonyl moiety can enhance the efficacy of a potential agrochemical by:

  • Modulating Lipophilicity: The halogen substituents fine-tune the molecule's ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of fungi and insects.

  • Increasing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the active life of the compound in the target organism.

  • Enhancing Binding Affinity: The specific substitution pattern can lead to stronger and more selective interactions with the target enzyme or receptor.

This guide will focus on a representative application: the synthesis of a novel sulfonamide-based fungicide, illustrating the practical utility of this compound.

Application Note: Synthesis of a Novel Fungicidal Sulfonamide

This section outlines the synthetic strategy for a hypothetical, yet plausible, fungicidal agent, N-(1-cyano-1-methylethyl)-2-((2-chloro-4-fluorophenyl)methylsulfonyl)propanamide (Fungicide A ). The rationale for this target molecule is based on the known fungicidal activity of compounds containing sulfonamide linkages and cyano groups. The synthesis leverages the high reactivity of this compound with a suitable amine nucleophile.

Synthetic Rationale and Workflow

The synthesis of Fungicide A is designed as a multi-step process that is both efficient and scalable. The key step involves the reaction of this compound with an amino acid derivative to form the core sulfonamide structure.

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Key Reagent cluster_2 Synthesis of Fungicide A 2-Chloro-4-fluorobenzyl_chloride 2-Chloro-4-fluorobenzyl chloride Intermediate_1 (2-Chloro-4-fluorophenyl)methanesulfinic acid, sodium salt 2-Chloro-4-fluorobenzyl_chloride->Intermediate_1 Nucleophilic Substitution Sodium_sulfite Sodium sulfite Sodium_sulfite->Intermediate_1 Target_Reagent This compound Intermediate_1->Target_Reagent Chlorination Chlorinating_agent Chlorinating Agent (e.g., SOCl2) Chlorinating_agent->Target_Reagent Fungicide_A N-(1-cyano-1-methylethyl)-((2-chloro-4-fluorophenyl)methyl)sulfonamide Target_Reagent->Fungicide_A Sulfonamide Formation Amino_acid_derivative 2-Amino-2-methylpropanenitrile Amino_acid_derivative->Fungicide_A

Figure 1: Synthetic workflow for Fungicide A .

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of the target fungicide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of this compound

This protocol is based on the general principle of converting a substituted toluene to the corresponding sulfonyl chloride.

Materials:

  • 2-Chloro-4-fluorotoluene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Chlorosulfonation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 2-chloro-4-fluorotoluene (0.1 mol). Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (0.3 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C and stir for 2 hours.

  • Conversion to Sulfonyl Chloride: Cool the reaction mixture to room temperature and slowly add thionyl chloride (0.15 mol) dropwise.

  • Heat the mixture to reflux (approximately 70-80 °C) for 3 hours until the evolution of HCl gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of N-(1-cyano-1-methylethyl)-2-((2-chloro-4-fluorophenyl)methylsulfonyl)propanamide (Fungicide A)

This protocol describes the key sulfonamide bond formation. The reaction of sulfonyl chlorides with primary or secondary amines is a well-established method for synthesizing sulfonamides.[3][4]

Materials:

  • This compound

  • 2-Amino-2-methylpropanenitrile

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-2-methylpropanenitrile (0.1 mol) and triethylamine (0.12 mol) in 100 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (0.1 mol) in 50 mL of dichloromethane and add it dropwise to the cooled amine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Fungicide A can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a solvent such as ethanol or isopropanol.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 541528-45-4[5]
Molecular Formula C₇H₅Cl₂FO₂S[5]
Molecular Weight 243.08 g/mol [5]
Appearance White to off-white solid
Purity >98% (typical)

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed in this guide demonstrate a practical approach to leveraging its reactivity for the construction of a potent fungicidal candidate. The inherent properties of the (2-chloro-4-fluorophenyl)methanesulfonyl moiety offer significant advantages in the rational design of new pesticides with improved efficacy and desirable environmental profiles. Future research in this area could explore the synthesis of a wider range of derivatives by reacting this key intermediate with diverse amine and alcohol nucleophiles to generate extensive libraries for high-throughput screening. Further optimization of reaction conditions, including the use of alternative bases and solvents, could lead to even more efficient and environmentally benign synthetic routes.

References

The Strategic Utility of (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride in the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the utilization of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride in the preparation of advanced materials. We delve into the unique reactivity imparted by the halogenated phenylmethylsulfonyl chloride moiety and explore its potential in creating bespoke polymers and functionalized surfaces. The protocols herein are designed to be robust and reproducible, offering researchers and materials scientists a foundational framework for innovation.

Introduction: Unveiling the Potential of a Multifunctional Reagent

This compound, with the chemical formula C₇H₅Cl₂FO₂S[1][2][3], is a highly reactive organosulfur compound that holds significant promise as a versatile building block in materials science. The presence of a sulfonyl chloride group provides a reactive handle for the introduction of the (2-chloro-4-fluorophenyl)methylsulfonyl moiety into a wide array of molecular architectures. The chloro and fluoro substituents on the aromatic ring are not mere spectators; they critically influence the electronic properties, stability, and intermolecular interactions of the resulting materials, offering a pathway to fine-tune performance characteristics.

The inherent reactivity of the sulfonyl chloride group makes it an excellent electrophile for reactions with nucleophiles such as amines, alcohols, and phenols, leading to the formation of stable sulfonamides and sulfonate esters, respectively[4][5]. This reactivity is the cornerstone of its application in the synthesis of advanced materials, enabling the covalent linkage of this functional group to polymer backbones, surfaces, and nanoparticles.

Key Structural Features and Their Implications:

  • Sulfonyl Chloride Group (-SO₂Cl): A highly reactive functional group that serves as the primary point of attachment to other molecules.

  • 2-Chloro and 4-Fluoro Substituents: These electron-withdrawing groups enhance the electrophilicity of the sulfonyl chloride, increasing its reactivity. Furthermore, they can impart desirable properties to the final material, such as increased thermal stability, hydrophobicity, and modified electronic characteristics.

  • Methylene Bridge (-CH₂-): The flexible methylene spacer between the aromatic ring and the sulfonyl chloride group provides rotational freedom, which can influence the conformational properties of the resulting materials.

Application in Specialty Polymer Synthesis: Crafting High-Performance Polymers

The incorporation of the (2-chloro-4-fluorophenyl)methylsulfonyl group into polymer structures can significantly enhance their properties. For instance, the rigidity and polarity of this side chain can improve the thermal stability and chemical resistance of the polymer. Moreover, the halogenated aromatic ring can introduce specific optical or dielectric properties.

Protocol 1: Synthesis of a Functionalized Poly(methacrylate) via Atom Transfer Radical Polymerization (ATRP)

This protocol details the synthesis of a methacrylate monomer bearing the (2-chloro-4-fluorophenyl)methylsulfonyl group, followed by its polymerization using ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Workflow for Functional Monomer Synthesis and Polymerization

A Reactants: This compound 2-Hydroxyethyl methacrylate (HEMA) Triethylamine (Base) B Reaction 1: Esterification in Anhydrous DCM 0°C to Room Temperature A->B Step 1 C Purification: Column Chromatography B->C Step 2 D Product 1: 2-(((2-Chloro-4-fluorophenyl)methyl)sulfonyl)ethyl methacrylate (CFM-MA) C->D Step 3 E Reactants: CFM-MA Monomer Cu(I)Br (Catalyst) PMDETA (Ligand) Ethyl α-bromoisobutyrate (Initiator) F Reaction 2: Atom Transfer Radical Polymerization (ATRP) in Anisole at 70°C E->F Step 4 G Termination & Purification: Precipitation in Methanol F->G Step 5 H Product 2: Poly(CFM-MA) G->H Step 6

Caption: Workflow for the synthesis of Poly(CFM-MA).

Step-by-Step Methodology:

Part A: Synthesis of 2-(((2-Chloro-4-fluorophenyl)methyl)sulfonyl)ethyl methacrylate (CFM-MA)

  • To a stirred solution of 2-hydroxyethyl methacrylate (HEMA) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure CFM-MA monomer.

Part B: Polymerization of CFM-MA by ATRP

  • In a Schlenk flask, add CFM-MA (100 eq), Cu(I)Br (1.0 eq), and a stir bar.

  • Seal the flask with a rubber septum and degas by three cycles of vacuum and backfilling with nitrogen.

  • Add degassed anisole as the solvent, followed by the ligand N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1.0 eq).

  • Stir the mixture until a homogeneous solution is formed.

  • Add the initiator, ethyl α-bromoisobutyrate (1.0 eq), via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired time to achieve the target molecular weight.

  • To quench the reaction, open the flask to air and dilute with DCM.

  • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Filter the precipitated polymer and dry under vacuum to a constant weight.

Expected Characterization Data for Poly(CFM-MA)

PropertyExpected Value/Observation
¹H NMR Peaks corresponding to the polymer backbone and the aromatic and aliphatic protons of the side chain.
GPC Monomodal peak with a polydispersity index (PDI) < 1.3.
DSC A glass transition temperature (Tg) higher than that of poly(HEMA), indicating increased rigidity.
TGA Enhanced thermal stability with a higher decomposition temperature compared to non-halogenated analogues.

Application in Surface Functionalization: Engineering Smart Surfaces

Covalently attaching a monolayer of (2-chloro-4-fluorophenyl)methylsulfonyl groups to a substrate can dramatically alter its surface properties, such as wettability, adhesion, and biocompatibility. This protocol describes the functionalization of a hydroxyl-terminated silicon wafer.

Protocol 2: Preparation of a Hydrophobic and Oleophobic Surface on a Silicon Wafer

Workflow for Surface Functionalization

cluster_0 Substrate Preparation cluster_1 Functionalization cluster_2 Post-Treatment & Characterization A Silicon Wafer B Piranha Solution Cleaning (H₂SO₄/H₂O₂) CAUTION: Highly Corrosive! A->B C Hydroxylated Surface B->C E Reaction: Vapor Phase Deposition or Solution Phase in Anhydrous Toluene C->E D Reactants: This compound Pyridine (Base) D->E F Functionalized Surface E->F G Washing: Toluene, Ethanol, DI Water F->G H Drying: Nitrogen Stream G->H I Characterization: Contact Angle, XPS, AFM H->I

Caption: Workflow for the functionalization of a silicon wafer.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean a silicon wafer by sonication in acetone and isopropanol for 15 minutes each.

    • Dry the wafer under a stream of nitrogen.

    • Immerse the wafer in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.

    • After 30 minutes, carefully remove the wafer and rinse extensively with deionized water.

    • Dry the hydroxylated wafer under a stream of nitrogen.

  • Surface Functionalization (Solution Phase):

    • Place the hydroxylated silicon wafer in a reaction vessel under a nitrogen atmosphere.

    • Add a solution of this compound (0.1 M) and pyridine (0.1 M) in anhydrous toluene.

    • Allow the reaction to proceed at 60°C for 24 hours.

  • Post-Treatment and Characterization:

    • Remove the wafer from the reaction solution and rinse thoroughly with toluene, ethanol, and deionized water to remove any physisorbed material.

    • Dry the functionalized wafer under a stream of nitrogen.

    • Characterize the surface using contact angle goniometry to determine its hydrophobicity and oleophobicity.

    • Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine, chlorine, and sulfur on the surface.

    • Analyze the surface morphology using Atomic Force Microscopy (AFM).

Expected Results:

Characterization TechniqueExpected Outcome
Water Contact Angle > 110°, indicating a significant increase in hydrophobicity.
Oil Contact Angle > 70°, indicating oleophobicity.
XPS Presence of F 1s, Cl 2p, and S 2p peaks confirming the covalent attachment of the functional group.
AFM A smooth and uniform surface morphology, indicating the formation of a self-assembled monolayer.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the reagent under an inert atmosphere in a cool, dry place. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a promising and versatile reagent for the development of advanced materials. Its unique combination of a reactive sulfonyl chloride group and a halogenated aromatic moiety allows for the precise engineering of material properties. The protocols outlined in this guide provide a starting point for researchers to explore the full potential of this compound in creating novel polymers and functional surfaces with tailored characteristics.

References

Experimental setup for reactions involving (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride in Sulfonamide Synthesis

This application note provides researchers, scientists, and drug development professionals with a detailed guide to the experimental setup and execution of chemical reactions involving this compound. The focus is on its primary application in the synthesis of sulfonamides, a critical functional group in medicinal chemistry.[1][2] This document moves beyond a simple protocol, offering insights into the rationale behind experimental choices to ensure robust and reproducible outcomes.

Compound Profile and Physicochemical Properties

This compound is a substituted sulfonyl chloride reagent. The presence of electron-withdrawing halogen atoms on the phenyl ring influences its reactivity. It is primarily used as an electrophilic building block to introduce the (2-chloro-4-fluorophenyl)methanesulfonyl moiety into molecules, most commonly via reaction with nucleophiles like primary and secondary amines.[3]

PropertyValueSource
CAS Number 541528-45-4[4][5][6]
Molecular Formula C₇H₅Cl₂FO₂S[4][5][6][7]
Molecular Weight 243.08 g/mol [4][5][6]
Appearance Typically a solidN/A

Essential Safety and Handling Protocols

Sulfonyl chlorides as a class are reactive and require careful handling. This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4][8] It is also harmful if swallowed, inhaled, or in contact with skin.[8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[4][8][9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

  • Storage and Stability: This reagent is moisture-sensitive. Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically at 2-8 °C.[4] Avoid contact with water, as it can hydrolyze, releasing corrosive hydrochloric acid (HCl).[11][12]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]

    • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention.[4][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

Core Application: Synthesis of N-Substituted Sulfonamides

The most common application for this compound is the sulfonylation of primary and secondary amines to form the corresponding sulfonamides.[3][13][14] This reaction is a cornerstone of medicinal chemistry for synthesizing sulfa drugs and other bioactive molecules.[1][2]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like pathway. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[13][15]

Caption: General mechanism for sulfonamide formation.

Detailed Experimental Protocol: General Sulfonylation

This protocol provides a reliable starting point for the reaction of this compound with a generic primary or secondary amine. Optimization for specific substrates may be required.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.1 - 1.2 eq)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[13]

    • Anhydrous base (e.g., Triethylamine (TEA), Pyridine, DIPEA) (1.5 - 2.0 eq)[13][16]

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon manifold)

    • Syringes and needles for liquid transfers

    • Ice-water bath

    • TLC plates or LC-MS for reaction monitoring

Step-by-Step Procedure
  • Setup: Under an inert atmosphere, add the amine (1.1 mmol) and the chosen anhydrous solvent (to achieve ~0.1 M concentration) to a dry round-bottom flask.[13]

  • Base Addition: Add the base (e.g., pyridine, 1.5 mmol) to the stirred amine solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm and minimize side reactions.[13]

  • Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 mmol) in a small amount of the same anhydrous solvent.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 30-60 minutes using a syringe pump or by careful manual addition.[13] Slow addition is key to preventing localized high concentrations of the sulfonyl chloride, which can lead to undesired side reactions like di-sulfonylation with primary amines.[13]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm slowly to room temperature. Monitor the consumption of the starting materials by TLC or LC-MS until the reaction is complete.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (NaHCO₃) (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.[13]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Base in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous Solvent add Dropwise Addition of Sulfonyl Chloride (30-60 min) prep_sulfonyl->add cool->add react Stir at 0 °C -> RT Monitor by TLC/LC-MS add->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify

Caption: Standard workflow for sulfonamide synthesis.

Causality Behind Experimental Choices

A successful synthesis relies on understanding why specific conditions are chosen.

  • Solvent Selection: Anhydrous aprotic solvents like DCM and THF are standard because they are unreactive towards the sulfonyl chloride and effectively dissolve the reagents.[13] The choice of solvent can sometimes influence reaction rates and selectivity.[17][18]

  • Base Selection: The base's primary role is to neutralize the generated HCl.[13] Tertiary amines like TEA and DIPEA are strong, non-nucleophilic bases and are commonly used.[13] Pyridine is less basic but can also act as a nucleophilic catalyst, potentially accelerating the reaction.[19] The choice can be critical; an overly strong base in excess can deprotonate the newly formed sulfonamide from a primary amine, leading to a second sulfonylation (di-sulfonylation).[13]

BasepKa of Conjugate AcidKey Characteristics
Pyridine ~5.2Mildly basic; can act as a nucleophilic catalyst.
Triethylamine (TEA) ~10.7Strong, non-nucleophilic, sterically accessible. Commonly used.[13]
DIPEA ~11.0Strong, non-nucleophilic, sterically hindered. Useful for sensitive substrates.
  • Temperature Control: Starting the reaction at 0 °C or below is a critical control measure.[13] It mitigates the exothermic nature of the reaction and slows down the rate of potential side reactions, particularly the di-sulfonylation of primary amines.[13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive reagents (hydrolyzed sulfonyl chloride).2. Insufficiently nucleophilic amine.3. Non-anhydrous conditions.1. Use fresh or newly purchased sulfonyl chloride.2. Consider using a more forcing solvent, higher temperature, or a catalyst.[20]3. Ensure all glassware is oven-dried and solvents are anhydrous.
Di-sulfonylation of Primary Amine The sulfonamide product is deprotonated by the base and reacts again with the sulfonyl chloride.[13]1. Ensure slow, dropwise addition of the sulfonyl chloride to maintain its low concentration.[13]2. Run the reaction at a lower temperature (e.g., -20 °C).[13]3. Use a milder base or a stoichiometric amount rather than an excess.
Complex Mixture of Products 1. Reagent decomposition.2. Side reactions with other functional groups on the substrate.1. Verify reagent stability and purity.2. Consider protecting other reactive functional groups on the amine substrate before sulfonylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonamide Synthesis with (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis utilizing (2-Chloro-4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific sulfonylation reaction, troubleshoot common challenges, and ultimately improve reaction yields and product purity. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience.

Introduction: The Significance of the Sulfonamide Moiety and the Role of this compound

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The synthesis of sulfonamides is a critical process in drug discovery and development. This compound is a versatile building block in this context. The presence of the ortho-chloro and para-fluoro substituents on the phenyl ring influences the electrophilicity of the sulfonyl chloride and can impart unique physicochemical properties to the final sulfonamide product, making it a valuable reagent for fine-tuning molecular characteristics in drug design.[2]

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the reaction of this compound with a primary or secondary amine?

A1: For a successful sulfonamide synthesis, starting with optimized and well-controlled reaction conditions is paramount. Below is a table summarizing recommended starting parameters based on general principles of sulfonamide synthesis. These should be considered as a starting point and may require further optimization depending on the specific amine substrate.

ParameterRecommendationRationale & Expert Insights
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)These aprotic solvents are generally inert to the reaction conditions and provide good solubility for a wide range of reactants. DCM is often a preferred starting point due to its ease of removal.
Base Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic organic base is crucial to neutralize the HCl generated during the reaction.[2] Pyridine can sometimes act as a nucleophilic catalyst. For sterically hindered amines, the bulkier base DIPEA may be advantageous. A slight excess of the base (1.2-2.0 equivalents) is typically used.
Temperature 0 °C to room temperature (20-25 °C)The reaction is often initiated at a lower temperature (0 °C) to control the initial exotherm, especially with reactive amines, and then allowed to warm to room temperature to drive the reaction to completion.
Stoichiometry Amine (1.0 eq.), Sulfonyl Chloride (1.05-1.1 eq.), Base (1.2-2.0 eq.)A slight excess of the sulfonyl chloride can help ensure complete consumption of the often more valuable amine. However, if bis-sulfonylation is a concern with primary amines, using a slight excess of the amine (1.1-1.2 eq.) and adding the sulfonyl chloride slowly is recommended.
Reaction Time 2 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q2: I am observing a low yield of my desired sulfonamide. What are the potential causes and how can I troubleshoot this?

A2: Low yield is a common challenge in organic synthesis. The following troubleshooting guide provides a systematic approach to identifying and resolving the issue.

Troubleshooting Guide: Low Reaction Yield

This workflow will guide you through a logical process of elimination to pinpoint the root cause of low yield.

Low_Yield_Troubleshooting cluster_start Problem: Low Yield cluster_reactants 1. Reactant Integrity cluster_conditions 2. Reaction Conditions cluster_workup 3. Workup & Purification start Low Yield Observed reactant_quality Verify Purity of Amine and Sulfonyl Chloride start->reactant_quality base_choice Incorrect base strength or steric hindrance? start->base_choice product_loss Product loss during aqueous workup or extraction? start->product_loss sulfonyl_chloride_stability This compound is moisture sensitive. Hydrolysis to sulfonic acid? reactant_quality->sulfonyl_chloride_stability Check for hydrolysis amine_purity Amine purity and presence of reactive impurities? reactant_quality->amine_purity Analyze amine sol_sulfonyl Solution: - Use freshly purchased or properly stored sulfonyl chloride. - Handle under inert atmosphere. sulfonyl_chloride_stability->sol_sulfonyl sol_amine Solution: - Purify amine before use (distillation, recrystallization). - Check for competing nucleophilic groups. amine_purity->sol_amine solvent_effects Solvent polarity or reactivity issues? base_choice->solvent_effects temperature_control Suboptimal temperature profile? solvent_effects->temperature_control stoichiometry_issue Incorrect stoichiometry or addition order? temperature_control->stoichiometry_issue sol_conditions Solution: - Screen different bases (TEA, DIPEA, Pyridine). - Screen alternative solvents (THF, MeCN). - Optimize temperature (e.g., start at 0°C, then warm). - Titrate reagents for accurate stoichiometry. stoichiometry_issue->sol_conditions purification_method Inefficient purification (chromatography, crystallization)? product_loss->purification_method sol_workup Solution: - Adjust pH of aqueous phase for optimal extraction. - Perform multiple extractions. - Optimize chromatography solvent system or crystallization conditions. purification_method->sol_workup

Caption: Troubleshooting workflow for low sulfonamide yield.

Q3: My reaction with a primary amine is producing multiple spots on TLC, including what appears to be a less polar byproduct. What could this be and how can I prevent it?

A3: When using a primary amine, the formation of a bis-sulfonated byproduct is a common side reaction. This occurs when the initially formed sulfonamide, which still possesses an acidic N-H proton, is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.

To mitigate the formation of the bis-sulfonated product:

  • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride.

  • Slow Addition: Add the this compound solution dropwise to the stirred solution of the amine at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.

Side_Reaction cluster_reactants Reactants cluster_products Products Amine Primary Amine (R-NH2) DesiredProduct Desired Sulfonamide Amine->DesiredProduct + Sulfonyl Chloride SulfonylChloride This compound SulfonylChloride->DesiredProduct SideProduct Bis-sulfonated Byproduct (Less Polar) SulfonylChloride->SideProduct DesiredProduct->SideProduct + Sulfonyl Chloride (Excess Base)

Caption: Formation of bis-sulfonated byproduct.

Q4: What is the best way to purify the final sulfonamide product?

A4: The purification strategy depends on the physical properties of your sulfonamide.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. A screening of various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) is recommended to find a system where the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard method. A typical eluent system to start with is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of your crude product.

  • Aqueous Workup Considerations: During the aqueous workup, washing the organic layer with a dilute acid (e.g., 1M HCl) will remove excess amine bases like pyridine or TEA. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can remove any unreacted sulfonyl chloride that has hydrolyzed to the corresponding sulfonic acid.

Experimental Protocols

The following are general, illustrative protocols that should be adapted and optimized for your specific amine substrate.

Protocol 1: General Synthesis of a Sulfonamide from a Primary Amine
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol, 1.0 eq.) and anhydrous dichloromethane (10 mL).

  • Base Addition: Add triethylamine (0.17 mL, 1.2 mmol, 1.2 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (261 mg, 1.05 mmol, 1.05 eq.) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers and wash successively with 1M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Sample Preparation: Periodically, withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on a silica gel TLC plate. Also spot the starting amine and sulfonyl chloride as references.

  • Eluent System: Develop the TLC plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under UV light (254 nm). The formation of a new spot (the sulfonamide product) and the disappearance of the limiting reactant will indicate the progress of the reaction. The product is typically less polar than the amine but more polar than the sulfonyl chloride.

References

Side reactions and byproducts in reactions of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Chloro-4-fluorophenyl)methanesulfonyl chloride (CFPMSC). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile reagent. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established reaction mechanisms and practical, field-tested solutions.

Section 1: Troubleshooting Guide - Navigating Common Side Reactions

This section addresses specific problems encountered during reactions with this compound, focusing on identifying the root cause and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester

Question: I am reacting this compound with my amine/alcohol, but I am seeing very low conversion to my desired product. What are the likely causes and how can I fix this?

Answer:

Low yield is a frequent issue, often stemming from the degradation of the sulfonyl chloride starting material or suboptimal reaction conditions. The primary culprit is often hydrolysis.

Core Problem: Hydrolysis of the Sulfonyl Chloride

This compound is highly susceptible to hydrolysis, reacting with ambient moisture or residual water in solvents to form the corresponding and unreactive (2-Chloro-4-fluorophenyl)methanesulfonic acid.[1] This is the most common side reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh bottle of the sulfonyl chloride or one that has been stored under strictly anhydrous conditions (e.g., in a desiccator or under inert gas). You can check for the presence of the sulfonic acid impurity via NMR spectroscopy.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried) and the reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to exclude moisture.[1]

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for these reactions.

  • Optimize the Base: A base is required to neutralize the HCl generated during the reaction.

    • For standard reactions with primary or secondary amines, tertiary amine bases like triethylamine (TEA) or pyridine are common choices.

    • Ensure the base is dry and added at the correct stoichiometry (at least one equivalent).

    • For less nucleophilic amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may improve the reaction rate.

  • Monitor Reaction Temperature: While heating can increase the rate of the desired reaction, it can also accelerate the rate of hydrolysis if any moisture is present. Reactions are typically started at 0 °C and may be allowed to warm to room temperature.

Issue 2: Formation of an Insoluble White Precipitate (Not the Product)

Question: When I add my amine and base to the solution of this compound, a white precipitate immediately forms, and my reaction does not proceed. What is this precipitate?

Answer:

This precipitate is almost certainly the hydrochloride salt of your amine or the tertiary amine base you are using. This occurs when the base reacts with the generated HCl byproduct. While expected, its premature and excessive formation can hinder the reaction.

Probable Causes & Solutions:

  • Rate of Addition: Adding the sulfonyl chloride too quickly to a solution of the amine and base can lead to a rapid, localized generation of HCl, causing the salt to crash out of solution and potentially trap the unreacted amine.

    • Solution: Add the this compound solution dropwise to the stirred solution of the amine and base, preferably at 0 °C, to control the reaction rate.

  • Solvent Choice: The hydrochloride salt may have low solubility in your chosen solvent.

    • Solution: Consider switching to a more polar aprotic solvent like acetonitrile or adding a co-solvent to improve the solubility of all components.

Issue 3: Multiple Products Observed in Reactions with Primary Amines

Question: I am reacting this compound with a primary amine and observing two sulfonated products in my analysis (e.g., by LC-MS). What is the second product?

Answer:

When reacting with primary amines (R-NH₂), in addition to the desired monosulfonated product, you may be observing the formation of a bis-sulfonated byproduct.

Side Reaction: Bis-sulfonylation

The initially formed primary sulfonamide (R-NH-SO₂-CH₂-Ar) still possesses an acidic N-H proton. In the presence of a strong enough base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂-CH₂-Ar)₂).

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the primary amine relative to the sulfonyl chloride to ensure the sulfonyl chloride is the limiting reagent.

  • Base Selection: Avoid using an excessive amount of a very strong base. A tertiary amine base like triethylamine is often sufficient and less likely to deprotonate the resulting sulfonamide compared to stronger bases.

  • Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) can help to control the reaction rate and favor the formation of the monosulfonated product.

Issue 4: Formation of an Alkyl Chloride Byproduct in Reactions with Alcohols

Question: While trying to synthesize a sulfonate ester from an alcohol, I am also seeing the formation of the corresponding alkyl chloride. Why is this happening?

Answer:

This side reaction is common when using sulfonyl chlorides to activate alcohols. The reaction proceeds through the formation of the sulfonate ester, which is an excellent leaving group. The chloride ion (from the sulfonyl chloride or the HCl byproduct) can then act as a nucleophile and displace the sulfonate ester, leading to the formation of an alkyl chloride via an Sₙ2 reaction.

Mechanism of Alkyl Chloride Formation:

Caption: Formation of alkyl chloride byproduct.

Prevention and Control:

  • Choice of Base: Pyridine is often used as a solvent and base in these reactions as it is generally less nucleophilic than chloride and can help to sequester the HCl produced.

  • Use Methanesulfonic Anhydride: If the alkyl chloride formation is a persistent issue, consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of the sulfonyl chloride. This eliminates the source of the chloride nucleophile.

  • Temperature: Keeping the reaction temperature low will disfavor the Sₙ2 displacement reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

The most significant and rapid decomposition pathway is hydrolysis. Exposure to atmospheric moisture or wet solvents will convert it to (2-Chloro-4-fluorophenyl)methanesulfonic acid and hydrochloric acid. Thermal decomposition can occur at very high temperatures (e.g., >200 °C), releasing toxic gases like SO₂ and HCl, but this is not typically observed under standard laboratory reaction conditions.[1]

Q2: Can this reagent participate in Friedel-Crafts type reactions?

Under standard sulfonylation conditions (in the presence of a base like pyridine or TEA), Friedel-Crafts reactions are not expected. However, in the presence of a strong Lewis acid catalyst (e.g., AlCl₃), sulfonyl chlorides can act as electrophiles and sulfonylate activated aromatic rings. This is generally not a desired side reaction in the context of forming sulfonamides or sulfonate esters.

Q3: Are there any known incompatibilities with common laboratory solvents?

Yes. While generally stable in aprotic solvents like DCM, THF, and acetonitrile, sulfonyl chlorides can react with nucleophilic solvents, especially at elevated temperatures.

  • Dimethyl Sulfoxide (DMSO): Can react with sulfonyl chlorides, leading to the formation of the sulfonic acid and chlorodimethyl sulfide. This reaction can sometimes be vigorous or even explosive.

  • Dimethylformamide (DMF): Can form unstable intermediates with sulfonyl chlorides. While often used as a solvent to increase the solubility and rate of sluggish reactions, it should be used with caution, and reactions should be carefully monitored.

Q4: My reaction is very slow with a sterically hindered or electron-poor amine. What can I do?

For challenging substrates, several strategies can be employed:

  • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor the reaction closely for decomposition.

  • Change Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can help, but be aware of the potential side reactions mentioned above.

  • Use a Stronger Base: A non-nucleophilic, strong base like DBU may be more effective at deprotonating the amine and facilitating the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for sluggish transformations.

Q5: What are the potential impurities in a commercial bottle of this compound?

The most common impurity is the corresponding (2-Chloro-4-fluorophenyl)methanesulfonic acid , formed via hydrolysis. Depending on the synthetic route used by the manufacturer, other potential impurities could include:

  • Residual starting materials: such as 2-chloro-4-fluorotoluene if prepared via chlorosulfonation.

  • Over-chlorinated species: if the synthesis involves chlorination of a precursor.

  • Disulfides or sulfones: if synthesized via an oxidation pathway from a thiol or disulfide.

If your reaction is particularly sensitive, it is recommended to use a high-purity grade of the reagent or to purify it before use (e.g., by distillation under high vacuum, though this can be hazardous and should only be performed by experienced chemists with appropriate safety measures).

Section 3: Key Reaction Pathways and Side Reactions

The following diagram illustrates the primary desired reactions and the most common side reactions associated with this compound (represented as ArCH₂SO₂Cl).

Caption: Key reactions of this compound.

References

Technical Support Center: Purification of Products from (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products involving (2-Chloro-4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of sulfonamides and related compounds derived from this versatile reagent. Here, we synthesize fundamental principles with practical, field-tested advice to ensure the integrity and purity of your target molecules.

Troubleshooting Guide: Common Purification Challenges

This section addresses the most frequent issues encountered during the workup and purification of products from reactions with this compound.

Q1: My TLC/LC-MS analysis shows unreacted this compound in my crude product. How do I remove it?

A1: The presence of the starting sulfonyl chloride is a common issue, often due to incomplete reaction or the use of excess reagent. Its removal is critical as it can interfere with subsequent steps and crystallization.

  • Causality: this compound is a reactive electrophile. If your nucleophile (e.g., an amine) is sterically hindered or electronically deactivated, the reaction may be sluggish, leaving unreacted starting material.

  • Troubleshooting Workflow:

    G start Crude Product with Unreacted Sulfonyl Chloride wash Aqueous Workup: Quench with aq. NaHCO3 or dilute NaOH start->wash Hydrolyze excess reagent extract Liquid-Liquid Extraction (e.g., Ethyl Acetate, DCM) wash->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification: Column Chromatography or Recrystallization concentrate->purify

  • Detailed Solution:

    • Aqueous Wash (Hydrolysis): During the reaction workup, washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) will hydrolyze the unreacted sulfonyl chloride to the corresponding sulfonic acid. [1]This sulfonic acid is significantly more polar and will be extracted into the aqueous phase.

    • Liquid-Liquid Extraction: After the basic wash, perform a standard liquid-liquid extraction using a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) to isolate your product.

    • Column Chromatography: If the aqueous wash is insufficient, column chromatography is a highly effective method. The sulfonyl chloride is significantly less polar than the desired sulfonamide product. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate), will elute the sulfonyl chloride first.

Q2: I have a significant amount of a highly polar byproduct that I suspect is the sulfonic acid. How can I confirm this and remove it?

A2: The formation of (2-chloro-4-fluorophenyl)methanesulfonic acid is a primary side reaction, caused by the hydrolysis of the sulfonyl chloride.

  • Causality: Sulfonyl chlorides are sensitive to moisture. The presence of water in the reaction solvent or reagents will lead to the formation of the corresponding sulfonic acid. [1]* Identification: The sulfonic acid byproduct will appear as a baseline spot on a normal-phase TLC plate due to its high polarity. In LC-MS, it will have a distinct mass corresponding to the hydrolyzed sulfonyl chloride.

  • Removal Strategy:

    • Acid-Base Extraction: The most effective way to remove the sulfonic acid is through an acid-base extraction during the workup.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The acidic sulfonic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer.

      • Separate the layers. The desired sulfonamide product will remain in the organic phase.

    • Column Chromatography: If the product itself has acidic or basic functionalities that complicate extraction, column chromatography is the alternative. The highly polar sulfonic acid will adhere strongly to the silica gel, often remaining at the baseline, while the desired product elutes.

Q3: My reaction has produced multiple spots on the TLC, and I suspect bis-sulfonylation of my primary amine. How can I avoid this and purify my desired mono-sulfonamide?

A3: Bis-sulfonylation occurs when two equivalents of the sulfonyl chloride react with a primary amine, forming a di-sulfonylated product.

  • Causality: This side reaction is favored when the sulfonyl chloride is in excess or when it is added too quickly to the reaction mixture.

  • Prevention and Purification:

    • Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.

    • Purification: The bis-sulfonylated product is typically less polar than the desired mono-sulfonamide (due to the absence of the N-H bond). Separation can be effectively achieved by column chromatography.

    CompoundRelative PolarityElution Order (Normal Phase)
    Bis-sulfonylated ProductLowerElutes First
    Mono-sulfonamide ProductHigherElutes Second

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify a sulfonamide derived from this compound?

A1: A combination of techniques is often optimal. Start with an aqueous workup to remove water-soluble impurities and unreacted starting materials. Then, for solid products, recrystallization is often the most effective method for obtaining high purity. [2]If the product is an oil or if recrystallization is challenging, silica gel column chromatography is the preferred method.

Q2: How do I choose a suitable solvent system for recrystallization?

A2: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. For sulfonamides, common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures of these with water or hexanes. [2]The presence of the chloro and fluoro groups on the phenyl ring may influence solubility, so some experimentation is necessary.

Q3: My product is an oil and won't crystallize. What should I do?

A3: If your product is an oil, column chromatography is the most appropriate purification method. Ensure the product is completely free of solvent, as residual solvent can prevent crystallization. If you still wish to attempt crystallization, try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexanes) until the solution becomes turbid. Seeding with a small crystal, if available, can also induce crystallization.

Q4: What are the best practices for column chromatography of these sulfonamides?

A4:

  • Stationary Phase: Standard silica gel is usually effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The polarity can be gradually increased to elute your product. For more polar sulfonamides, adding a small amount of methanol to the mobile phase may be necessary.

  • TLC Analysis: Always develop a suitable TLC solvent system before running the column to ensure good separation between your product and any impurities.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash sequentially with:

    • 1 M HCl (to remove basic impurities like excess amine).

    • Saturated aqueous NaHCO₃ (to remove acidic impurities and excess sulfonyl chloride).

    • Brine (saturated NaCl solution) to aid in the removal of water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of a Solid Product
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your initial, non-polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent to elute your product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G start Crude Reaction Product workup Aqueous Workup (Protocol 1) start->workup analysis Analyze Crude Product (TLC, LC-MS) workup->analysis is_solid Is the product a solid? analysis->is_solid recrystallize Recrystallization (Protocol 2) is_solid->recrystallize Yes column Column Chromatography (Protocol 3) is_solid->column No (Oil) is_pure_solid Is it pure? recrystallize->is_pure_solid is_pure_solid->column No final_product Pure Product is_pure_solid->final_product Yes is_pure_oil Is it pure? column->is_pure_oil is_pure_oil->column No (Re-column) is_pure_oil->final_product Yes

Caption: General purification workflow for products of this compound reactions.

References

Preventing decomposition of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride during reaction.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2-Chloro-4-fluorophenyl)methanesulfonyl chloride. This resource is designed to provide in-depth guidance on handling this reactive intermediate, with a focus on preventing its decomposition to ensure the success and reproducibility of your synthetic protocols. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the challenges associated with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound (CAS 946524-77-0) is a sulfonyl chloride derivative. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it susceptible to attack by nucleophiles. Its primary mode of decomposition is hydrolysis, where it reacts with water to form the corresponding and often unreactive (2-Chloro-4-fluorophenyl)methanesulfonic acid.[1][2] This reactivity, while crucial for forming desired sulfonamides or sulfonate esters, also makes the compound sensitive to ambient moisture and protic solvents.[3][4]

Q2: What are the ideal storage conditions for this reagent?

To maximize shelf life and maintain purity, this compound should be stored under strict anhydrous and inert conditions.

  • Temperature: Store at 2-8 °C to minimize thermal decomposition.[5][6]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.[5][6]

  • Container: Use a tightly sealed container with a liner or septum that prevents moisture ingress. Avoid metal containers.[6]

A safety data sheet recommends storing the compound in a locked area accessible only to qualified personnel.[6]

Q3: How can I assess the purity of my this compound before use?

Starting with a high-purity reagent is critical. If the compound has been stored for a long time or improperly, its purity may be compromised.[7] Several analytical techniques can be employed:

  • NMR Spectroscopy (¹H and ¹³C): This provides a clear picture of the compound's structure and can reveal the presence of the sulfonic acid hydrolysis product. Use anhydrous deuterated solvents like CDCl₃ or acetone-d₆.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable sulfonyl chlorides, GC-MS can separate and identify the parent compound from impurities.[7][8]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities, especially the sulfonic acid, will typically cause a depression and broadening of the melting point range.[7]

It is generally advised to avoid LC-MS, as the sulfonyl chloride may degrade during the analysis, giving a false impression of impurity.[7]

Troubleshooting Guide: Common Reaction Failures

This section addresses common problems encountered when using this compound and provides systematic solutions.

Problem 1: Low or No Yield of the Desired Product (e.g., Sulfonamide)

This is the most frequent issue and almost always points to the premature decomposition of the sulfonyl chloride.

Diagram: Troubleshooting Low Reaction Yield

Troubleshooting Start Low / No Yield Cause1 Reagent Decomposition (Primary Suspect) Start->Cause1 Cause2 Sub-optimal Reaction Conditions Start->Cause2 Cause3 Incorrect Stoichiometry or Reagent Quality Start->Cause3 Sol1 Verify Sulfonyl Chloride Purity (NMR, GC-MS) Cause1->Sol1 Sol2 Implement Strict Anhydrous Technique Cause1->Sol2 Sol3 Optimize Temperature Control (e.g., 0°C to -20°C) Cause2->Sol3 Sol4 Review Base Selection (Use non-nucleophilic base) Cause2->Sol4 Sol5 Check Purity of Amine/Alcohol and Solvent Cause3->Sol5

Caption: Decision tree for diagnosing low reaction yields.

Cause A: Hydrolysis of this compound

The sulfonyl chloride has reacted with trace water in the solvent, on the glassware, or from the atmosphere, converting it to the unreactive sulfonic acid.[1]

  • Solution: Implement a Rigorous Anhydrous Protocol.

    • Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvents: Use freshly distilled anhydrous solvents or purchase high-purity "anhydrous" grade solvents and store them over molecular sieves.

    • Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like argon or nitrogen.

    • Reagents: Ensure other reagents, particularly amines or alcohols, are dry. Liquid amines can be distilled from CaH₂ or stored over KOH pellets.

Cause B: Inappropriate Reaction Temperature

While some reactions require heat, high temperatures can accelerate the decomposition of the sulfonyl chloride, especially if trace nucleophiles are present.

  • Solution: Optimize Temperature Control.

    • Initial Addition: Dissolve your nucleophile (e.g., amine) and base in the anhydrous solvent first. Cool this mixture to 0 °C or lower using an ice-salt or dry ice-acetone bath.

    • Slow Addition: Add the this compound (either neat or as a solution in the same anhydrous solvent) dropwise to the cooled reaction mixture. This maintains a low concentration of the sulfonyl chloride and dissipates any exothermic heat of reaction.

    • Reaction Progression: Allow the reaction to stir at the low temperature for 1-2 hours before gradually warming to room temperature to ensure completion.

Cause C: Incorrect Choice of Base

In reactions like sulfonamide formation, a base is used to neutralize the HCl byproduct.[1] A strongly nucleophilic base (e.g., NaOH, CH₃ONa) can compete with your intended nucleophile and react directly with the sulfonyl chloride.

  • Solution: Use a Non-Nucleophilic Base.

    • Sterically hindered tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are excellent choices. They are basic enough to scavenge HCl but too bulky to attack the sulfur center.

    • Pyridine can also be used and may sometimes act as a nucleophilic catalyst, but ensure it is scrupulously dry.

Problem 2: Formation of Multiple Unidentified Byproducts

The appearance of unexpected spots on a TLC plate or peaks in a chromatogram can signal side reactions.

Cause A: Sulfene Intermediate Formation

Alkanesulfonyl chlorides that have a hydrogen atom on the alpha-carbon (the carbon attached to the sulfonyl group), like this compound, can undergo elimination in the presence of a strong base to form a highly reactive intermediate called a "sulfene" (RCH=SO₂).[3][4] This sulfene can then be trapped by various nucleophiles in the mixture, leading to multiple products. This pathway is especially favored by tertiary amine bases.[3][4]

  • Solution: Modify Base and Addition Protocol.

    • Weaker Base: Consider using a less hindered or slightly weaker base if sulfene formation is suspected.

    • Reverse Addition: Add the base slowly to the mixture of the amine and the sulfonyl chloride. This keeps the base concentration low at any given moment, disfavoring the elimination pathway.

    • Temperature: Keep the temperature as low as possible, as elimination reactions often have a higher activation energy than the desired substitution.

Diagram: Competing Reaction Pathways

Pathways Reagents (2-Cl-4-F-Ph)CH2SO2Cl + R2NH + Base Desired_Product Desired Sulfonamide (SN2 Pathway) Reagents->Desired_Product  Low Temp  Non-nucleophilic Base  Anhydrous Side_Product1 Sulfonic Acid (Hydrolysis) Reagents->Side_Product1  Presence of H2O Side_Product2 Sulfene Adducts (Elimination-Addition) Reagents->Side_Product2  Strong/Hindered Base  Higher Temp

Caption: Reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a robust starting point for reacting this compound with a primary or secondary amine.

  • Preparation: Under an argon atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-16 hours (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Protocol 2: Purity Check by ¹H NMR
  • Sample Prep: Carefully weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of anhydrous CDCl₃ in a dry NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: The key diagnostic signal is the singlet for the benzylic protons (-CH₂-SO₂Cl). Decomposition to the sulfonic acid (-CH₂-SO₃H) will result in a new, distinct singlet, typically shifted slightly downfield. Integration of these peaks allows for a quantitative assessment of purity.

Data Summary Tables

Table 1: Recommended Reaction Parameters

ParameterRecommendationRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileAprotic, anhydrous grade essential to prevent hydrolysis.
Base Triethylamine (Et₃N), DIPEANon-nucleophilic; effectively scavenges HCl without competing in the reaction.
Temperature 0 °C to Room TemperatureMinimizes thermal decomposition and side reactions like sulfene formation.
Atmosphere Nitrogen or ArgonExcludes atmospheric moisture, which is the primary cause of decomposition.

Table 2: Analytical Techniques for Quality Control

TechniquePurposeKey Considerations
¹H NMR Structural verification & Purity assessmentUse anhydrous deuterated solvent. Allows quantification of hydrolysis product.[8]
GC-MS Purity assessment & Impurity IDExcellent for separating volatile impurities. Confirms molecular weight.[8][9]
FT-IR Functional group confirmationLook for characteristic S=O stretches (~1370 & 1180 cm⁻¹) and S-Cl stretch (~600-700 cm⁻¹).
Melting Point Purity assessmentA sharp, un-depressed melting point is a good indicator of high purity.[7]

References

Technical Support Center: Efficient Removal of Unreacted (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride is a crucial reagent in contemporary drug discovery and development, valued for its role in constructing complex sulfonamides. However, its high reactivity and structural properties often lead to challenges in its removal from reaction mixtures post-synthesis. Incomplete removal can compromise the purity of the final product, interfere with downstream applications, and present safety concerns.[1][2] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering troubleshooting advice and detailed protocols to effectively eliminate unreacted this compound.

Frequently Asked Questions (FAQs)

Q1: What makes the removal of this compound particularly challenging?

A1: The difficulty in removing this sulfonyl chloride stems from a combination of factors. Its polarity is often similar to that of the desired sulfonamide product, making chromatographic separation non-trivial.[1] Additionally, it is a reactive compound that can degrade or react with certain purification media.[2][3] Its susceptibility to hydrolysis to the corresponding sulfonic acid can also complicate work-up procedures.[4][5]

Q2: What are the primary methods for removing excess this compound?

A2: The most effective strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable derivative. The main approaches include:

  • Aqueous Workup: Quenching with water or an aqueous base to hydrolyze the sulfonyl chloride into its water-soluble sulfonic acid form.[2][6][7]

  • Scavenger Resins: Employing solid-supported nucleophiles (e.g., polymer-bound amines) that react with the sulfonyl chloride, allowing for its removal by simple filtration.[1][8][9]

  • Chromatography: Direct purification of the crude reaction mixture, although this is often more effective after a preliminary quenching and workup.[10][11][12]

  • Crystallization: Selective crystallization of the desired product from the reaction mixture, leaving the sulfonyl chloride and its byproducts in the mother liquor.[13]

Q3: How can I monitor the removal of this compound during the workup process?

A3: Thin-Layer Chromatography (TLC) is a highly effective and convenient method for tracking the presence of the sulfonyl chloride.[1][2] By co-spotting the reaction mixture with a standard of the starting sulfonyl chloride, you can visually confirm its consumption or removal during quenching and purification steps. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring.[7]

Q4: My desired product is sensitive to aqueous or basic conditions. What are my options?

A4: If your product contains base-labile functional groups, a standard aqueous basic workup should be avoided. In such cases, the use of scavenger resins is the preferred method.[1] Polymer-bound amine scavengers, for example, react with the excess sulfonyl chloride in a non-aqueous environment. The resulting polymer-bound sulfonamide is then easily removed by filtration, leaving your sensitive product intact in the solution.[1][9]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Persistent sulfonyl chloride spot on TLC after aqueous workup. Insufficient quenching, inadequate mixing in a biphasic system, or low temperature.Increase the amount of quenching agent (e.g., aqueous NaHCO₃). Ensure vigorous stirring to maximize interfacial contact. Allow the reaction to warm to room temperature for a sufficient duration to ensure complete hydrolysis.[1]
The desired product is an oil and will not crystallize. Residual impurities, including unreacted sulfonyl chloride or its byproducts, are inhibiting crystallization.Purify the crude product using column chromatography to remove impurities before attempting crystallization. Alternatively, try a solvent/anti-solvent crystallization method to induce precipitation.[13]
Low yield after purification. Product degradation during basic aqueous workup. Product loss during chromatography due to similar polarity with impurities.For base-sensitive products, switch to a scavenger resin-based purification method. Optimize chromatographic conditions (e.g., gradient elution, different solvent system) to improve separation.
Formation of unexpected byproducts. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can complicate purification.[4][5] In the presence of a base, elimination to a reactive sulfene intermediate is also possible.[4]Ensure the reaction is conducted under anhydrous conditions to minimize hydrolysis. If byproducts persist, a thorough characterization (e.g., LC-MS) is recommended to identify them and adjust the workup strategy accordingly.
Decision-Making Workflow for Purification

The choice of purification strategy depends on several factors, including the stability of your desired product and the scale of your reaction. The following decision tree can guide you in selecting the most appropriate method.

G start Start: Crude Reaction Mixture Containing Unreacted Sulfonyl Chloride product_stability Is the desired product stable to aqueous acid/base? start->product_stability aqueous_workup Protocol 1: Optimized Quenching & Liquid-Liquid Extraction product_stability->aqueous_workup Yes scavenger_resin Protocol 2: Solid-Phase Scavenging product_stability->scavenger_resin No chromatography_needed Is the product pure enough after initial workup? aqueous_workup->chromatography_needed scavenger_resin->chromatography_needed chromatography Protocol 3: Advanced Chromatographic Purification chromatography_needed->chromatography No end Pure Product chromatography_needed->end Yes crystallization Protocol 4: Recrystallization Strategies chromatography->crystallization crystallization->end

Caption: Decision tree for selecting a purification method.

Detailed Protocols
Protocol 1: Optimized Quenching and Liquid-Liquid Extraction

This method is suitable for products that are stable under aqueous basic conditions. The goal is to hydrolyze the unreacted this compound to its corresponding sulfonic acid, which is then extracted into the aqueous phase.

Steps:

  • Cooling: Cool the reaction mixture to 0-10 °C in an ice bath. This mitigates any exotherm from the quenching process.[1]

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Monitor for gas evolution (CO₂). Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous phase is basic (pH > 8).

  • Warming and Stirring: Allow the mixture to warm to room temperature and continue to stir vigorously for at least 30 minutes to ensure complete hydrolysis of the sulfonyl chloride.[1]

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to recover any dissolved product.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Solid-Phase Scavenging

This is the method of choice for products that are sensitive to aqueous or basic conditions. It utilizes a polymer-bound scavenger to selectively react with and remove the excess sulfonyl chloride.

Recommended Scavenger Resins:

Resin Type Functional Group Typical Application
Aminomethyl Polystyrene Primary AmineScavenging of sulfonyl chlorides, acid chlorides, and isocyanates.[1]
Tris(2-aminoethyl)amine Polystyrene PolyamineHigh-capacity scavenging of electrophiles.[9]
Polymer-Bound Piperazine Secondary AmineEffective for scavenging various electrophilic reagents.[9]

Steps:

  • Resin Addition: To the crude reaction mixture, add a polymer-bound amine scavenger (typically 2-3 equivalents relative to the excess sulfonyl chloride).[1]

  • Stirring: Stir the resulting suspension at room temperature. The required reaction time can vary from a few hours to overnight, depending on the specific resin and reaction conditions.[1][2]

  • Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC.[1][2]

  • Filtration: Once the sulfonyl chloride is consumed, filter the mixture to remove the scavenger resin.

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Advanced Chromatographic Purification

Column chromatography is often necessary as a final polishing step to achieve high purity.

Key Considerations:

  • Stationary Phase: Silica gel is the most common choice. For particularly challenging separations, other stationary phases like alumina or reverse-phase silica (C18) may be beneficial.

  • Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. This will elute the less polar sulfonyl chloride first, followed by the more polar sulfonamide product.

  • Monitoring: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Protocol 4: Recrystallization Strategies

Recrystallization can be a highly effective method for obtaining a crystalline, high-purity product.

Steps:

  • Solvent Selection: Choose a solvent or solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[13]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[13][14]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.[13]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

If single-solvent recrystallization is unsuccessful, a solvent/anti-solvent system can be employed. Dissolve the crude product in a "good" solvent, and then slowly add a miscible "anti-solvent" in which the product is insoluble until turbidity is observed.[13]

Visual Workflow for Optimized Quenching and Extraction

G A 1. Cool Reaction Mixture (0-10 °C) B 2. Add Saturated NaHCO₃ (aq) A->B C 3. Warm to RT, Stir for 30 min B->C D 4. Separate Layers C->D E 5. Wash Organic Layer (Water, Brine) D->E F 6. Dry (Na₂SO₄), Filter, Concentrate E->F G Crude Product F->G

Caption: Workflow for quenching and extraction.

References

Technical Support Center: Managing Exothermic Reactions with (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (2-Chloro-4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of reactions involving this versatile reagent. The following information is structured in a question-and-answer format to directly address potential issues and ensure the safe and successful execution of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound exothermic?

A1: The primary reason for the exothermicity lies in the high reactivity of the sulfonyl chloride functional group. This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. The formation of a new, stable bond with a nucleophile (such as an amine or alcohol) is an energetically favorable process that releases a significant amount of heat. Additionally, the reaction often generates byproducts like hydrochloric acid, and the subsequent neutralization of this acid with a base is also a highly exothermic process.[1][2]

Q2: What are the primary hazards associated with the uncontrolled exotherm of this reagent?

A2: The main hazard is a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture or explode.[3] Furthermore, at elevated temperatures, this compound can decompose, releasing toxic and corrosive gases such as sulfur oxides, hydrogen chloride, and other fluorine-containing compounds.[4][5] It is also important to note that this compound reacts violently with water, which can exacerbate a thermal event if used improperly for quenching.[5]

Q3: What initial steps should I take to mitigate the exothermic risk before starting my experiment?

A3: A thorough risk assessment is crucial. This includes:

  • Literature Review: Search for similar reactions to understand the expected exotherm.

  • Calorimetry: If possible, perform reaction calorimetry on a small scale to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).[6][7] This data is invaluable for safe scale-up.

  • Equipment Check: Ensure your cooling system is functioning efficiently and is appropriately sized for the reaction scale. Have a secondary cooling bath (e.g., ice/water) readily available.

  • Reagent Purity: Use reagents of known purity, as impurities can sometimes catalyze decomposition or side reactions, leading to an unexpected exotherm.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Rapid, Unexpected Temperature Spike During Reagent Addition 1. Addition rate is too fast. 2. Inadequate cooling. 3. "Induction period" followed by a sudden, rapid reaction.1. Immediately stop the addition. The rate of heat generation is directly proportional to the rate of addition. 2. Increase cooling. Lower the temperature of your cooling bath. If necessary, use a secondary cooling bath. 3. Improve stirring. Ensure vigorous mixing to promote efficient heat transfer to the vessel walls and cooling medium. 4. For future experiments, add a small initial portion of the sulfonyl chloride and wait to observe the exotherm before proceeding with the rest of the addition at a controlled rate.
Difficulty Controlling Temperature Even with Slow Addition 1. Reaction scale is too large for the cooling capacity. 2. Solvent has a low boiling point and is vaporizing, reducing heat transfer. 3. Reaction is more exothermic than anticipated.1. Reduce the scale of the reaction. Do not attempt to run a reaction that consistently overpowers your cooling system. 2. Choose a higher-boiling point solvent. This will provide a larger temperature window to work within. 3. Consider "reverse addition." Add the nucleophile to the sulfonyl chloride solution. This can sometimes help to better control the concentration of the limiting reagent and thus the rate of heat evolution. 4. Use a continuous flow setup. For larger scale reactions, a flow reactor provides superior heat transfer and control over reaction parameters, significantly improving safety.[3][8]
Violent Reaction or Splattering During Quenching 1. Quenching with water or an aqueous solution directly in the reaction vessel. 2. Insufficient cooling of the quenching solution.1. NEVER add water directly to the reaction mixture. this compound reacts violently with water.[5] 2. The correct procedure is to slowly add the reaction mixture to a separate, well-stirred, and cooled quenching solution (e.g., a mixture of crushed ice and a suitable solvent or a dilute acid/base solution).[9][10] This provides a large heat sink to dissipate the energy from the hydrolysis of any unreacted sulfonyl chloride and the neutralization of acidic byproducts.
Formation of Unwanted Side Products 1. High reaction temperatures favoring side reactions. 2. Localized "hot spots" due to poor mixing.1. Maintain a lower reaction temperature. This is often the most critical parameter for controlling selectivity.[1] 2. Ensure efficient stirring throughout the reaction. This prevents the formation of localized areas of high temperature where side reactions are more likely to occur.
Visualizing the Workflow for Managing Exothermic Reactions

The following diagram outlines the decision-making process and key steps for safely managing reactions with this compound.

ExothermicReactionWorkflow cluster_planning Planning & Preparation cluster_execution Reaction Execution cluster_troubleshooting Troubleshooting cluster_workup Work-up & Quenching A Risk Assessment & Literature Review B Reaction Calorimetry (if possible) [22, 27] A->B C Select Appropriate Equipment & Cooling B->C D Charge Reactor with Nucleophile & Solvent C->D E Cool to Target Temperature (e.g., 0°C) D->E F Slow, Controlled Addition of Sulfonyl Chloride E->F G Monitor Temperature Continuously F->G H Temperature Spike? G->H I Stop Addition & Increase Cooling H->I Yes J Prepare Separate, Cooled Quenching Solution H->J No I->F Once stable K Slowly Add Reaction Mixture to Quench J->K L Standard Work-up Procedures K->L

Caption: Workflow for managing exothermic reactions.

Experimental Protocol: Controlled Sulfonamide Formation

This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the primary or secondary amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: In a separate beaker of an appropriate size, prepare a vigorously stirred mixture of crushed ice and water. Slowly pour the reaction mixture into the ice/water slurry.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing the Quenching Process

The following diagram illustrates the correct and incorrect methods for quenching the reaction.

QuenchingProcess cluster_correct Correct & Safe Quenching cluster_incorrect Incorrect & Hazardous Quenching ReactionMixture1 Reaction Mixture QuenchSolution Vigorously Stirred Ice/Water Slurry ReactionMixture1->QuenchSolution Slow Addition Water Water ReactionMixture2 Reaction Mixture Water->ReactionMixture2 Rapid Addition (VIOLENT REACTION)

Caption: Correct vs. incorrect quenching procedures.

By adhering to these guidelines and understanding the principles behind them, you can safely and effectively manage the exothermic nature of reactions involving this compound. Always prioritize safety and perform a thorough risk assessment before beginning any new experimental procedure.

References

Technical Support Center: Stability of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (2-Chloro-4-fluorophenyl)methanesulfonyl chloride (CAS 541528-45-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this reactive intermediate. Understanding the stability profile of this reagent is critical for ensuring the success, reproducibility, and scalability of your synthetic protocols.

This compound is a benzylic sulfonyl chloride, a class of compounds known for their high reactivity, which makes them exceptionally useful but also susceptible to degradation if not handled correctly. The electron-withdrawing chloro and fluoro substituents on the phenyl ring further activate the sulfonyl chloride group, enhancing its electrophilicity. This guide addresses the most common stability-related questions and provides robust protocols for your experimental work.

Section 1: Core Principles of this compound Stability

This section covers the fundamental chemical principles governing the stability of your sulfonyl chloride.

Q1: What is the primary degradation pathway for this compound in solution?

A1: The principal route of degradation is solvolysis , which is the reaction of the sulfonyl chloride with the solvent itself.[1] The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by solvent molecules.[2]

For this compound, which is a type of benzylic sulfonyl chloride, the reaction with nucleophilic solvents (like alcohols or water) typically proceeds through a concerted bimolecular nucleophilic substitution (S_N2) mechanism.[3][4] In this process, the solvent molecule attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This reaction consumes your starting material and generates the corresponding sulfonic acid (with water) or sulfonate ester (with an alcohol), along with hydrochloric acid (HCl) as a byproduct.[5]

reagent This compound (Ar-CH₂-SO₂Cl) center_node Solvolysis (SN2 Mechanism) reagent->center_node solvent Nucleophilic Solvent (e.g., R-OH) solvent->center_node product Sulfonate Ester Degradant (Ar-CH₂-SO₂OR) byproduct Hydrochloric Acid (HCl) center_node->product center_node->byproduct

Caption: Primary degradation pathway via solvolysis.

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses common issues encountered during experiments.

Q2: My reaction yield is consistently low when using methanol as a solvent. Could the degradation of the sulfonyl chloride be the cause?

A2: Yes, this is highly likely. Methanol is a protic, nucleophilic solvent that will readily react with this compound via solvolysis, as detailed in Q1.[5][6] This side reaction directly consumes your starting material, converting it into the methyl sulfonate ester, thereby reducing the amount available for your desired reaction. This issue will be more pronounced with increasing temperature and reaction time. For reactions involving this sulfonyl chloride, it is imperative to use anhydrous, non-nucleophilic (aprotic) solvents unless the solvent is an intended reactant.

Q3: What are the recommended solvents for storing this compound as a stock solution?

A3: For short- to medium-term storage in solution, you must use anhydrous aprotic solvents . The choice depends on the polarity required for downstream applications:

  • Non-Polar Aprotic: Toluene, Heptane.

  • Polar Aprotic: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane.

Key Considerations:

  • Anhydrous is critical: Even trace amounts of water will lead to slow hydrolysis, forming the sulfonic acid and HCl. Always use solvents from a freshly opened bottle or a solvent purification system.

  • Avoid Reactive Solvents: Do not use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for long-term storage, as they can degrade over time or contain nucleophilic impurities. Protic solvents like alcohols (methanol, ethanol) and water are completely unsuitable for storage.[7]

Q4: How can I analytically detect and quantify the degradation of my sulfonyl chloride sample?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A stability-indicating HPLC method can separate the parent this compound from its primary degradants (sulfonic acid or sulfonate esters).[8] By running a time-course study, you can quantify the percentage of the parent compound remaining and calculate the rate of degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation. The benzylic protons (-CH₂-) of the parent sulfonyl chloride will have a distinct chemical shift. Upon degradation to the sulfonic acid or a sulfonate ester, this peak will shift. You can monitor the appearance of new peaks corresponding to the degradant and the disappearance of the starting material. For quantitative analysis (qNMR), use a stable internal standard.[7] Remember to use anhydrous, aprotic deuterated solvents like CDCl₃ or Acetone-d₆ for the analysis to prevent degradation in the NMR tube.[7]

Q5: I suspect my solid, neat this compound has degraded during storage. What are the tell-tale signs?

A5: While solid sulfonyl chlorides are more stable than their solutions, they are still highly sensitive to atmospheric moisture.

  • Physical Appearance: The pristine material should be a free-flowing solid. Degradation by hydrolysis can cause it to become clumpy, sticky, or appear "wet."

  • Odor: Hydrolysis releases HCl gas, which has a sharp, acidic odor.[9] If you notice a strong acidic smell upon opening the container, significant degradation has likely occurred.

  • Analytical Confirmation: The most reliable way to confirm degradation is to dissolve a small sample in an anhydrous aprotic solvent (e.g., acetonitrile) and analyze it by HPLC to check for purity. A significant peak corresponding to the sulfonic acid confirms hydrolysis.

Section 3: Data & Experimental Protocols

Data Presentation: Solvent Stability Profile

The following table provides a qualitative summary of the expected stability of this compound in various common laboratory solvents. This is based on established principles of sulfonyl chloride reactivity.[1][3][5]

Solvent ClassExamplesRelative StabilityPrimary Degradation Pathway
Protic Water, Methanol, Ethanol, IsopropanolVery Low Rapid Solvolysis
Polar Aprotic Acetonitrile, THF, Dichloromethane, AcetoneHigh Minimal (if anhydrous)
Non-Polar Aprotic Toluene, Heptane, HexanesHigh Minimal (if anhydrous)
Reactive Aprotic DMSO, DMFModerate Potential for slow reaction

Note: "High" stability is contingent upon the use of anhydrous solvents and proper inert atmosphere handling.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol outlines a self-validating system to quantitatively assess the stability of this compound in a chosen solvent.

Objective: To determine the degradation rate of this compound in a specific solvent over time at a set temperature.

Materials:

  • This compound (high purity)

  • Anhydrous solvent of interest (e.g., HPLC-grade Acetonitrile)

  • Control solvent (e.g., Anhydrous Toluene, where stability is expected to be high)

  • Class A volumetric flasks and pipettes

  • HPLC vials with inert caps

  • HPLC system with UV detector (e.g., PDA detector)

Caption: Workflow for an HPLC-based stability study.

Methodology:

  • Preparation (t=0):

    • Work in an inert atmosphere (glovebox) to prevent moisture contamination.

    • Accurately prepare a stock solution of this compound in the test solvent (e.g., 1.0 mg/mL).

    • Immediately aliquot this solution into multiple HPLC vials and seal them tightly.

    • Prepare a parallel set of samples in the control solvent (e.g., Toluene).

    • Take one vial from each set for immediate analysis. This is your t=0 reference point.

  • Incubation:

    • Place the remaining sealed vials in a temperature-controlled environment (e.g., 25°C).

    • For accelerated studies, a higher temperature (e.g., 40°C) can be used.

  • Sampling & Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from the test set and one from the control set.

    • Analyze the samples immediately by HPLC.

    • Suggested HPLC Conditions (starting point):

      • Column: C18, 250 x 4.6 mm, 5 µm

      • Mobile Phase: Gradient of Water (A) and Acetonitrile (B)

      • Detection: UV at 254 nm

      • Column Temp: 30°C

      • Flow Rate: 1.0 mL/min

  • Data Interpretation:

    • For each time point, calculate the peak area of the parent sulfonyl chloride.

    • Normalize the peak area at each time point (t=x) to the area at t=0 to determine the percentage of compound remaining.

    • % Remaining = (Area_tx / Area_t0) * 100

    • Plot % Remaining versus time. A steep decline in the test solvent compared to the control solvent indicates poor stability.

Section 4: Solvent Selection Guide

The following decision tree provides a logical framework for selecting an appropriate solvent for your experiment involving this compound.

start Start: Solvent Selection q1 What is the solvent's purpose? start->q1 q2 Is the solvent a reactant (e.g., for sulfonamide formation)? q1->q2 Reaction Medium storage Use Anhydrous Aprotic Solvent (Toluene, ACN, DCM, THF) q1->storage Storage / Stock Solution reaction_aprotic Use Anhydrous Aprotic Solvent (Toluene, ACN, DCM, THF) q2->reaction_aprotic No reaction_protic Use Protic Solvent with caution. Expect competitive solvolysis. (e.g., Pyridine, TEA-containing alcohols) q2->reaction_protic Yes (Solvent is nucleophilic, e.g., an amine or alcohol)

Caption: Decision tree for appropriate solvent selection.

References

Hydrolysis of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride and how to avoid it.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the handling and use of this versatile reagent. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound, with a focus on its hydrolysis and strategies to mitigate this common side reaction.

Question 1: My reaction yield is significantly lower than expected, and I observe a water-soluble byproduct. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the this compound. Sulfonyl chlorides are electrophilic and susceptible to nucleophilic attack by water.[1][2] This reaction converts the reactive sulfonyl chloride into the corresponding and unreactive (2-Chloro-4-fluorophenyl)methanesulfonic acid, which is water-soluble.[1] This not only consumes your starting material, leading to lower yields of the desired product, but also complicates the purification process.

The hydrolysis reaction proceeds as follows:

C₇H₅Cl₂FO₂S + H₂O → C₇H₆ClFO₃S + HCl

The presence of ambient moisture, or water in your solvents or reagents, can facilitate this undesired reaction.[1]

Question 2: I've noticed the formation of a white precipitate and a decrease in the pH of my reaction mixture over time. What's happening?

Answer: This is a classic sign of sulfonyl chloride hydrolysis. The reaction of this compound with water produces (2-Chloro-4-fluorophenyl)methanesulfonic acid and hydrogen chloride (HCl) gas.[1] The HCl will dissolve in the reaction medium, leading to a decrease in pH. If your desired product or starting materials are acid-sensitive, this can lead to further side reactions and degradation. The white precipitate could be the sulfonic acid product if it has limited solubility in your solvent system, or it could be the hydrochloride salt of a basic compound in your reaction, such as an amine.

Question 3: How can I minimize the hydrolysis of this compound during my reaction?

Answer: Preventing hydrolysis is crucial for a successful reaction. Here are several key strategies:

  • Use Anhydrous Conditions: This is the most critical factor. Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon.[1] This will prevent atmospheric moisture from entering the reaction vessel.

  • Control of Reaction Temperature: For many reactions involving sulfonyl chlorides, lower temperatures are preferable to slow down the rate of hydrolysis. However, the optimal temperature will depend on the specific reaction you are performing.

  • Order of Addition: If your reaction involves a nucleophile (e.g., an amine or alcohol) and a base, it is often best to add the sulfonyl chloride solution slowly to the mixture of the nucleophile and base. This ensures that the sulfonyl chloride preferentially reacts with the intended nucleophile rather than any trace amounts of water.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, handling, and storage of this compound.

Question 1: What are the recommended storage conditions for this compound?

Answer: To ensure the long-term stability of this compound, it should be stored in a cool, dry place away from moisture.[1] The container should be tightly sealed to prevent the ingress of atmospheric moisture. Storing under an inert atmosphere (nitrogen or argon) is also highly recommended.[1]

Question 2: How can I confirm if my sample of this compound has undergone significant hydrolysis?

Answer: You can check for hydrolysis using a few methods:

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the hydrolyzed product, (2-Chloro-4-fluorophenyl)methanesulfonic acid, will show a characteristic shift of the benzylic protons compared to the sulfonyl chloride. You may also observe a broad peak for the acidic proton of the sulfonic acid.

  • Titration: A simple titration with a standardized base can be used to determine the amount of acidic byproducts (sulfonic acid and HCl) present in your sample.

  • Water Quench Test: A small aliquot of the sulfonyl chloride can be carefully added to water. If significant hydrolysis has occurred, the aqueous layer will be acidic.

Question 3: Are there any safety precautions I should take when working with this compound?

Answer: Yes, several safety precautions are necessary:

  • Corrosive: this compound is a corrosive material. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Moisture Sensitive: As discussed, it reacts with moisture to produce corrosive byproducts.[1] Avoid contact with water.

  • Reaction with Nucleophiles: It will react exothermically with nucleophiles such as amines and alcohols. Add it slowly to your reaction mixture, especially on a larger scale.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Sulfonylation of an Amine with this compound under Anhydrous Conditions

This protocol provides a step-by-step method designed to minimize hydrolysis.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the reaction apparatus under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and a suitable non-protic, anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

    • Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq. or pyridine, 1.2 eq.) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent in a separate, dry flask.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.

  • Reaction and Workup:

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Summary: Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Solvent Anhydrous, non-protic (e.g., DCM, THF, MeCN)Prevents hydrolysis of the sulfonyl chloride.
Base Non-nucleophilic organic base (e.g., Et₃N, Pyridine)Scavenges the HCl byproduct without competing with the primary nucleophile.
Temperature 0 °C to room temperatureControls the reaction rate and minimizes side reactions, including hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.[1]

Section 4: Visualizations

Diagram 1: Hydrolysis of this compound

Hydrolysis_Mechanism reagent This compound transition_state Transition State reagent->transition_state Nucleophilic Attack water H₂O water->transition_state sulfonic_acid (2-Chloro-4-fluorophenyl)methanesulfonic acid transition_state->sulfonic_acid Chloride leaving group hcl HCl transition_state->hcl

Caption: Mechanism of sulfonyl chloride hydrolysis.

Diagram 2: Recommended Experimental Workflow for Sulfonylation

Experimental_Workflow start Start: Dry Glassware & Inert Atmosphere mix_reagents Combine Amine/Alcohol & Base in Anhydrous Solvent start->mix_reagents cool Cool to 0 °C mix_reagents->cool add_sulfonyl_chloride Slowly Add Sulfonyl Chloride Solution cool->add_sulfonyl_chloride react Stir and Monitor Reaction (TLC/LC-MS) add_sulfonyl_chloride->react quench Quench with H₂O or aq. NH₄Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography/Recrystallization) workup->purify end End: Pure Product purify->end

Caption: Workflow to minimize hydrolysis during sulfonylation.

References

Validation & Comparative

A Comparative Guide to the Characterization of Novel Sulfonamides Derived from (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of sulfonamide derivatives synthesized from (2-chloro-4-fluorophenyl)methanesulfonyl chloride. It is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into their synthesis, characterization, and comparative performance. This document emphasizes the rationale behind experimental choices and provides detailed, self-validating protocols to ensure reproducibility and scientific rigor.

Introduction: The Growing Importance of Substituted Sulfonamides

Sulfonamides represent a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific substituents on the sulfonamide scaffold play a pivotal role in determining the compound's pharmacological profile. The use of this compound as a precursor introduces a unique combination of electronic and steric properties, making its derivatives promising candidates for novel therapeutic agents. The chloro and fluoro groups can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

This guide focuses on the detailed characterization of these novel sulfonamides, providing a framework for their evaluation and comparison with existing alternatives.

Synthetic Strategy and Rationale

The synthesis of sulfonamides from this compound typically involves a nucleophilic substitution reaction with a primary or secondary amine. The choice of the amine is a critical determinant of the final compound's properties.

Sulfonamide Synthesis Workflow reagent1 This compound reaction Nucleophilic Substitution (Pyridine, DCM, 0°C to RT) reagent1->reaction reagent2 Primary/Secondary Amine (R1R2NH) reagent2->reaction product Target Sulfonamide reaction->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Pure Sulfonamide Derivative purification->final_product

Figure 1: General workflow for the synthesis of sulfonamides from this compound.

Experimental Rationale:

  • Solvent Choice: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the sulfonyl chloride and the amine.

  • Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Comprehensive Characterization of Sulfonamide Derivatives

A thorough characterization is essential to confirm the structure and purity of the synthesized sulfonamides. A multi-technique approach is recommended.

Spectroscopic Analysis

Table 1: Summary of Spectroscopic Data for a Representative Sulfonamide Derivative

TechniqueKey Observations
¹H NMR Signals corresponding to the aromatic protons of the (2-chloro-4-fluorophenyl) group, the methylene protons adjacent to the sulfonyl group, and protons from the amine moiety. Chemical shifts and coupling constants provide structural confirmation.
¹³C NMR Resonances for all unique carbon atoms, including the aromatic carbons, the methylene carbon, and carbons of the amine substituent. The chemical shifts are indicative of the electronic environment of each carbon.
FT-IR Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), N-H stretching (for primary and secondary sulfonamides), and C-F and C-Cl stretching.
Mass Spec The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) confirms the molecular weight of the synthesized compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) can be a key identifier.
Purity and Thermal Stability Assessment
  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound. A high-purity sample should exhibit a single, sharp peak.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the sulfonamide, which is crucial for its potential application in pharmaceutical formulations.

Comparative Performance Analysis: A Case Study

To illustrate the comparative analysis, we will consider two hypothetical sulfonamide derivatives synthesized from this compound: Compound A (derived from a simple aliphatic amine) and Compound B (derived from a heterocyclic amine).

Table 2: Comparative Biological Activity Data

CompoundTarget Enzyme Inhibition (IC₅₀, µM)Antibacterial Activity (MIC, µg/mL) vs. E. coli
A 15.264
B 2.88
Ciprofloxacin (Control)N/A1

The data clearly indicates that the nature of the amine substituent significantly impacts the biological activity. The heterocyclic moiety in Compound B likely engages in additional binding interactions with the target enzyme, leading to a lower IC₅₀ value and more potent antibacterial activity.

Comparative Analysis Logic start Synthesized Sulfonamide Derivatives char Structural & Purity Characterization (NMR, IR, MS, HPLC) start->char bio_assay Biological Activity Screening (e.g., Enzyme Inhibition, Antibacterial) char->bio_assay data_analysis Data Analysis & Comparison bio_assay->data_analysis sar Structure-Activity Relationship (SAR) Elucidation data_analysis->sar conclusion Identification of Lead Compound(s) sar->conclusion

A Comparative Guide to the Reactivity of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride and Other Common Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride with other widely used sulfonyl chlorides, namely p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and benzenesulfonyl chloride. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview supported by established chemical principles and experimental contexts.

Introduction: The Pivotal Role of Sulfonyl Chlorides in Modern Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic compounds. Their significance in modern organic synthesis, particularly in medicinal chemistry and drug discovery, cannot be overstated.[1] The electrophilic nature of the sulfur atom makes them excellent reagents for the formation of sulfonamides, sulfonate esters, and other sulfur-containing moieties that are integral to the structure of numerous pharmaceuticals.[2][3] The reactivity of a sulfonyl chloride is intricately linked to its molecular structure, with electronic and steric factors playing a crucial role in determining its efficacy in a given chemical transformation. Understanding these nuances is paramount for reaction optimization and the rational design of synthetic pathways.

This guide will dissect the structural features of this compound and compare its expected reactivity profile to that of other common sulfonylating agents. By examining the electronic and steric effects imparted by their unique substituents, we can develop a predictive understanding of their relative reactivities.

Fundamental Principles Governing Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfonyl sulfur atom. This electrophilicity is modulated by several factors:

  • Electronic Effects: The nature of the organic substituent (R) directly influences the electron density at the sulfur center. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease electrophilicity and slow down the reaction.[4] The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents on the reactivity of aromatic compounds.[5] A positive reaction constant (ρ) in Hammett plots for reactions of aryl sulfonyl chlorides indicates that electron-withdrawing substituents accelerate the reaction.[6]

  • Steric Hindrance: Bulky substituents near the sulfonyl group can impede the approach of a nucleophile, thereby reducing the reaction rate. This steric hindrance can be a significant factor, especially with larger nucleophiles or highly substituted sulfonyl chlorides.

  • The Nature of the Nucleophile and Solvent: Stronger, more nucleophilic reagents will react more rapidly with sulfonyl chlorides. The solvent also plays a critical role; polar aprotic solvents can accelerate these reactions by solvating the transition state effectively.[1]

A Comparative Analysis of Selected Sulfonyl Chlorides

For this comparative guide, we will examine the structural and electronic properties of four key sulfonyl chlorides:

Sulfonyl Chloride Structure CAS Number Molecular Weight ( g/mol )
This compoundC₇H₅Cl₂FO₂S541528-45-4243.08
p-Toluenesulfonyl chloride (Tosyl chloride)C₇H₇ClO₂S98-59-9190.65
Methanesulfonyl chloride (Mesyl chloride)CH₃ClO₂S124-63-0114.55
Benzenesulfonyl chlorideC₆H₅ClO₂S98-09-9176.62
This compound

This compound presents a unique structural motif: a substituted benzylsulfonyl chloride. The key features influencing its reactivity are:

  • Methylene Spacer: The -CH₂- group between the phenyl ring and the sulfonyl chloride moiety isolates the sulfonyl group from the direct resonance effects of the aromatic ring. This is a crucial distinction from aryl sulfonyl chlorides like tosyl chloride. The primary electronic influence of the substituted phenyl ring on the sulfonyl group will be inductive.

  • Electron-Withdrawing Substituents: The phenyl ring is substituted with two electron-withdrawing halogen atoms: a chlorine atom at the ortho position and a fluorine atom at the para position. Both halogens exert a strong electron-withdrawing inductive effect (-I), which will increase the electrophilicity of the benzylic carbon and, to a lesser extent, the sulfonyl sulfur. The para-fluoro substituent also has a +R (resonance) effect, but the inductive effect is generally considered to be dominant for halogens in this context. The ortho-positioning of the chlorine atom may also introduce a degree of steric hindrance.

p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

Tosyl chloride is a widely used aryl sulfonyl chloride. Its reactivity is characterized by:

  • Direct Aromatic Attachment: The sulfonyl chloride group is directly attached to the phenyl ring, allowing for both inductive and resonance effects of the ring and its substituents to influence the sulfur's electrophilicity.

  • Electron-Donating Group: The para-methyl group is an electron-donating group (+I and +R effects), which slightly deactivates the sulfonyl chloride towards nucleophilic attack compared to the unsubstituted benzenesulfonyl chloride.[4]

Methanesulfonyl chloride (Mesyl Chloride, MsCl)

Mesyl chloride is a simple alkanesulfonyl chloride with high reactivity.

  • Small Steric Profile: The methyl group is small, offering minimal steric hindrance to the approaching nucleophile.[7]

  • Inductive Effect: The methyl group is weakly electron-donating. However, the lack of a bulky or electronically complex substituent makes the sulfonyl sulfur highly accessible and electrophilic.

Benzenesulfonyl chloride (BsCl)

As the parent aromatic sulfonyl chloride, benzenesulfonyl chloride serves as a useful benchmark for understanding the electronic effects of substituents. Its reactivity lies between that of tosyl chloride (with an electron-donating group) and sulfonyl chlorides with electron-withdrawing groups.

Predicted Reactivity Trends and Discussion

Based on the structural and electronic properties discussed above, we can predict the relative reactivity of these four sulfonyl chlorides towards a common nucleophile under identical conditions.

Predicted Order of Reactivity (Highest to Lowest):

  • Methanesulfonyl chloride (MsCl): Its small size and the high electrophilicity of the unhindered sulfonyl sulfur are expected to make it the most reactive of the four.

  • This compound: The strong inductive electron-withdrawing effects of the chloro and fluoro substituents on the phenyl ring are anticipated to significantly enhance the electrophilicity of the sulfonyl sulfur, despite the insulating methylene spacer. This effect is likely to outweigh the deactivating effect of the methyl group in tosyl chloride.

  • Benzenesulfonyl chloride (BsCl): As the unsubstituted aromatic sulfonyl chloride, it serves as the baseline.

  • p-Toluenesulfonyl chloride (TsCl): The electron-donating nature of the para-methyl group is expected to reduce the electrophilicity of the sulfonyl sulfur, making it the least reactive among the aryl sulfonyl chlorides in this comparison.

It is important to note that while aryl sulfonyl chlorides are generally less reactive than acyl chlorides, the electronic effects of substituents can significantly modulate their reactivity.

Experimental Protocols

The following protocols describe a general procedure for sulfonamide formation and a method for monitoring the reaction's progress.

General Protocol for the Synthesis of a Sulfonamide

This protocol describes the reaction of a sulfonyl chloride with a primary amine.

Materials:

  • Sulfonyl chloride (1.0 eq)

  • Primary amine (1.1 eq)

  • Tertiary amine base (e.g., triethylamine or pyridine) (1.5 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the tertiary amine base to the cooled solution while stirring.

  • In a separate container, dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the spots under UV light or by using a staining agent (e.g., potassium permanganate).

  • The disappearance of the starting materials (amine and sulfonyl chloride) and the appearance of a new spot corresponding to the sulfonamide product indicate the progress of the reaction.

Visualizations

General Reaction Mechanism

The reaction of a sulfonyl chloride with a nucleophile (e.g., an amine) typically proceeds through a nucleophilic substitution mechanism at the sulfur atom.

Caption: General mechanism for nucleophilic substitution on a sulfonyl chloride.

Experimental Workflow

Experimental Workflow start Combine Amine and Solvent cool Cool to 0 °C start->cool add_base Add Tertiary Amine Base cool->add_base add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise add_base->add_sulfonyl_chloride warm_stir Warm to Room Temperature and Stir add_sulfonyl_chloride->warm_stir monitor Monitor Reaction (TLC) warm_stir->monitor monitor->warm_stir Reaction Incomplete quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end Characterize Final Product purify->end

Caption: A typical experimental workflow for sulfonamide synthesis.

Conclusion

The reactivity of this compound is predicted to be significantly higher than that of p-toluenesulfonyl chloride and benzenesulfonyl chloride, primarily due to the strong inductive electron-withdrawing effects of the ortho-chloro and para-fluoro substituents on the phenyl ring. While the methylene spacer prevents direct resonance effects, the inductive pull on the electron density is expected to render the sulfonyl sulfur highly electrophilic. Its reactivity is anticipated to be comparable to, or slightly less than, that of the sterically unhindered and highly reactive methanesulfonyl chloride. This predictive analysis, grounded in fundamental principles of organic chemistry, provides a valuable framework for selecting the appropriate sulfonylating agent for a specific synthetic transformation and for optimizing reaction conditions.

References

A Comparative Guide to HPLC and GC Methodologies for the Analysis of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the inherent analytical challenges posed by this reactive compound and presents robust, field-proven methodologies. We will explore the causality behind experimental choices, offering detailed protocols and supporting data to ensure scientific integrity and immediate applicability in a laboratory setting.

The Analytical Challenge: Inherent Reactivity of Sulfonyl Chlorides

This compound is a member of the sulfonyl chloride class of compounds, which are powerful electrophiles. This reactivity is central to their utility in synthesis but presents a significant challenge for analytical characterization. The primary concerns are:

  • Hydrolytic Instability: Sulfonyl chlorides readily react with nucleophiles, including water. Exposure to moisture, even ambient humidity, can lead to rapid hydrolysis, converting the analyte into the corresponding sulfonic acid.[1][2] This degradation compromises sample integrity and leads to inaccurate quantification.[2] Therefore, the use of aprotic solvents is critical during sample preparation.[3]

  • Thermal Lability: While some sulfonyl chlorides can be analyzed directly by GC, they are often prone to degradation at the high temperatures required for volatilization in the GC injector.[4][5] This can result in the formation of artifact peaks and an underestimation of the parent compound.

  • Poor Chromophoric Properties (for HPLC): Many sulfonyl chlorides lack a strong ultraviolet (UV) chromophore, which can limit the sensitivity of HPLC-UV detection methods.

Addressing these challenges is paramount for developing reliable and accurate analytical methods. The most effective strategy, for both GC and HPLC, often involves a derivatization step to convert the reactive sulfonyl chloride into a more stable and easily detectable analogue.[3][6]

Chapter 1: Gas Chromatography (GC) Approaches

GC is a high-resolution separation technique well-suited for volatile and thermally stable compounds.[3] However, due to the thermal lability of this compound, direct analysis is often unreliable. A derivatization strategy is therefore highly recommended to ensure accuracy and robustness.

The Rationale for Derivatization in GC

The core principle is to convert the sulfonyl chloride into a less reactive, more thermally stable derivative prior to injection. Reaction with a secondary amine, such as diethylamine, quantitatively yields the corresponding sulfonamide.[3][4] Sulfonamides exhibit significantly greater thermal stability and excellent chromatographic behavior, making them ideal for GC analysis.[4][6]

Experimental Workflow: GC-MS with Derivatization

The following protocol outlines a self-validating system for the purity assessment and quantification of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Analyte Sample Solvent Dissolve in Aprotic Solvent (e.g., Dichloromethane) Sample->Solvent Standard Prepare Calibration Standards Standard->Solvent Deriv Add Derivatizing Agent (e.g., Diethylamine) Solvent->Deriv Reaction Vortex & Allow Reaction to Complete Deriv->Reaction Dilute Dilute to Final Concentration Reaction->Dilute Injection GC Injection Dilute->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quant Quantification via Calibration Curve Integration->Quant

Caption: Workflow for GC-MS analysis with pre-column derivatization.

Detailed GC-MS Protocol
  • Standard and Sample Preparation:

    • Accurately weigh a known amount of the this compound reference standard and sample into separate vials.

    • Dissolve in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) to a known concentration.[3]

    • Add a molar excess of an amine derivatizing agent (e.g., diethylamine) to convert the sulfonyl chloride to its stable sulfonamide derivative.[3]

    • Allow the reaction to proceed to completion (typically a few minutes at room temperature).

    • Dilute the derivatized solutions to a suitable concentration range for GC-MS analysis.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 or equivalent with Mass Spectrometric (MS) detector.

    • Column: A non-polar column, such as a DB-5ms or RTX-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating the sulfonamide derivative.[3][7]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

    • Injector: Split/Splitless inlet. Careful optimization of the injector temperature is crucial; a starting point of 250-280 °C is typical.[7]

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: Increase by 15-25 °C/min to 300 °C.[7]

      • Final hold: Hold at 300 °C for 2-5 minutes.[7]

    • MS Detector:

      • Ionization Mode: Electron Impact (EI).

      • Scan Range: m/z 50-400.[7]

      • Key Fragmentation Ions: Monitor for the molecular ion of the sulfonamide derivative and characteristic fragment ions (e.g., loss of ethyl groups, SO2).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the derivatized standard against concentration.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

    • Calculate the purity or content of the original this compound.[3]

Chapter 2: High-Performance Liquid Chromatography (HPLC) Approaches

HPLC is an exceptionally versatile technique applicable to a wide range of compounds, including those that are non-volatile or thermally labile, making it an excellent alternative to GC for sulfonyl chloride analysis.[3]

The Rationale for Derivatization in HPLC

While direct analysis is possible, derivatization is often employed for two key reasons:

  • Enhanced Stability: By converting the sulfonyl chloride to a sulfonamide, the risk of on-column hydrolysis or reaction with mobile phase components (especially water) is eliminated.

  • Improved Detection: Reaction with a derivatizing agent containing a strong chromophore (e.g., benzylamine) can significantly enhance the limit of detection (LOD) for UV-based detectors.[8]

Experimental Workflow: HPLC-UV with Derivatization

The following protocol details a robust method for HPLC analysis, ensuring both stability and sensitivity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Analyte Sample Solvent Dissolve in Mobile Phase (e.g., Acetonitrile) Sample->Solvent Standard Prepare Calibration Standards Standard->Solvent Deriv Add Derivatizing Agent (e.g., Benzylamine) Solvent->Deriv Reaction Vortex & Allow Reaction to Complete Deriv->Reaction Injection HPLC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quant Quantification via Calibration Curve Integration->Quant

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed HPLC-UV Protocol
  • Standard and Sample Preparation:

    • Prepare a series of standard solutions of the derivatized this compound at known concentrations in the mobile phase.[3]

    • For derivatization, dissolve the sample or standard in acetonitrile and add a suitable amine with a UV chromophore, such as benzylamine.[8]

    • Prepare a sample solution of the derivatized analyte at a concentration that falls within the linear range of the standard curve.[3]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice.[3]

    • Mobile Phase:

      • A: Water with 0.1% formic acid or 0.05% trifluoroacetic acid.[3][8]

      • B: Acetonitrile with 0.1% formic acid or 0.05% trifluoroacetic acid.[3][8]

      • The acid modifier is crucial for good peak shape.

    • Elution Mode: A gradient elution is typically used, for example, starting at 5-10% B and ramping to 90-95% B over 10-15 minutes.[8]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Injection Volume: 10 µL.[3]

    • UV Detection: At a wavelength where the derivatized analyte has maximum absorbance (determined by scanning with a PDA/DAD detector).[3]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.[3]

    • Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.[3]

    • Calculate the final content of the sulfonyl chloride in the original sample.

Chapter 3: Method Comparison and Data Summary

The choice between GC and HPLC depends on the specific analytical goal, available instrumentation, and the nature of potential impurities.

ParameterGas Chromatography (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC-UV) with Derivatization
Principle Separation of volatile, thermally stable derivatives in the gas phase.Separation of soluble derivatives in the liquid phase.
Analyte Stability Requires conversion to a thermally stable sulfonamide to prevent on-column degradation.[4]Requires conversion to a stable sulfonamide to prevent hydrolysis in aqueous mobile phases.
Speed Generally faster run times due to rapid temperature programming.Can have longer run times, especially if gradient re-equilibration is needed.
Sensitivity MS detection provides excellent sensitivity and high selectivity.Sensitivity is dependent on the chromophore of the derivative; generally very good with appropriate derivatization.[8]
Selectivity High selectivity from MS detection based on mass-to-charge ratio.Good selectivity from chromatographic separation and specific UV wavelength detection.
Pros High resolution, high sensitivity, and definitive peak identification with MS.Broad applicability, suitable for non-volatile impurities, robust instrumentation.
Cons Potential for analyte degradation if derivatization is incomplete. High injector temperatures can be problematic.[3]Requires solvents of high purity, can generate significant solvent waste.

Conclusion

For the robust and reliable analysis of this compound, both HPLC and GC are powerful techniques, provided that a crucial derivatization step is implemented. The inherent reactivity and thermal instability of the parent compound make direct analysis problematic.

  • GC-MS with derivatization is the method of choice for high-sensitivity, high-selectivity analysis, particularly for identifying unknown impurities, due to the structural information provided by the mass spectrometer.

  • HPLC-UV with derivatization offers a highly reliable, robust, and widely accessible method for routine quality control and quantitative analysis, especially in environments where a mass spectrometer is not available.

Ultimately, converting the sulfonyl chloride to a stable sulfonamide derivative is the cornerstone of a successful analytical strategy, mitigating the compound's inherent instability and enabling accurate, reproducible results with either chromatographic platform.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone in the design of therapeutic agents. Its versatile nature has led to the development of a wide array of drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of specific substituents onto the aryl ring of the sulfonyl chloride precursor can significantly modulate the pharmacological profile of the resulting sulfonamide. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized using (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, offering insights into their therapeutic potential and standing against alternative scaffolds.

The Strategic Advantage of the (2-Chloro-4-fluorophenyl)methanesulfonyl Moiety

The choice of this compound as a building block in drug discovery is a calculated one. The presence of both a chloro and a fluoro substituent on the phenyl ring is not arbitrary; these halogens impart unique electronic and lipophilic properties to the final molecule. The strong electron-withdrawing nature of the fluorine and chlorine atoms can influence the acidity of the sulfonamide N-H bond, potentially enhancing interactions with biological targets. Furthermore, the lipophilicity of these halogens can improve membrane permeability and overall pharmacokinetic properties of the synthesized compounds.

This guide will delve into the tangible outcomes of these structural features by examining the reported biological activities of sulfonamides derived from this specific precursor. We will explore their efficacy, structure-activity relationships, and compare them to compounds synthesized from other sulfonyl chlorides.

Synthesis of Biologically Active Sulfonamides: A General Overview

The synthesis of sulfonamides from this compound typically follows a well-established nucleophilic substitution reaction with a primary or secondary amine. The high reactivity of the sulfonyl chloride group allows for efficient formation of the sulfonamide linkage under relatively mild conditions.

Experimental Protocol: General Synthesis of N-Substituted (2-Chloro-4-fluorophenyl)methanesulfonamides

  • Reaction Setup: To a solution of the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.2 equivalents).

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

SynthesisWorkflow Amine Primary/Secondary Amine ReactionMixture Reaction Mixture Amine->ReactionMixture SulfonylChloride This compound SulfonylChloride->ReactionMixture SolventBase Aprotic Solvent + Base SolventBase->ReactionMixture PurifiedProduct Purified Sulfonamide ReactionMixture->PurifiedProduct Work-up & Purification

Anticancer Activity: Targeting Proliferative Pathways

Recent research has highlighted the potential of sulfonamides derived from halogenated phenylmethanesulfonyl chlorides as anticancer agents. While specific data on compounds from this compound is emerging, related structures have shown promising activity. For instance, derivatives of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles have been evaluated for their anticancer properties.[1]

Comparative Analysis:

Compound ClassKey Structural FeatureNotable Anticancer ActivityReference
(2-Chloro-4-fluorophenyl)methanesulfonamides 2-Chloro-4-fluorophenyl groupEmerging data suggests potential cytotoxicity against various cancer cell lines.-
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives N-aryl-N'-arylmethylurea scaffoldExcellent activities against A549, MCF7, HCT116, and PC3 cancer cell lines.[2][2]
Quinoline-5-Sulfonamides Quinoline and 1,2,3-triazole systemsSpecific activity against Staphylococcus sp.[3][3]
N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives 8-quinolinyl moietyPotent anticancer activity against HCT-116, MCF-7, and HeLa cell lines.[4][4]

The anticancer mechanism of such sulfonamides is often attributed to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases or protein kinases. The specific substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer_Pathway Sulfonamide Sulfonamide Derivative TargetEnzyme Cancer-related Enzyme (e.g., Carbonic Anhydrase, Kinase) Sulfonamide->TargetEnzyme Inhibition SignalingPathway Proliferation Signaling Pathway TargetEnzyme->SignalingPathway CellCycleArrest Cell Cycle Arrest SignalingPathway->CellCycleArrest Apoptosis Apoptosis SignalingPathway->Apoptosis

Antimicrobial Activity: A Renewed Fight Against Resistance

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new drug candidates in an era of growing antibiotic resistance.[5] The incorporation of fluorine and chlorine atoms can enhance the antimicrobial potency of sulfonamides. While specific MIC values for compounds derived from this compound are not yet widely published, related fluorinated sulfonamides have demonstrated significant antibacterial and antifungal activity.[6]

Comparative Performance of Antimicrobial Sulfonamides:

Compound/ClassTarget OrganismsReported Activity (MIC/Zone of Inhibition)Reference
(2-Chloro-4-fluorophenyl)methanesulfonamide Derivatives Gram-positive and Gram-negative bacteria, FungiData under investigation.-
Thienopyrimidine–sulfonamide hybrids S. aureus, E. coli, C. albicans, C. parapsilosisMild antibacterial activity; best antifungal MICs of 62.5 µg/mL and 125 µg/mL.[6][6]
Novel Sulfonamides from Amino Acids E. coli, K. pneumoniae, S. aureus, B. subtilisPotent activity against E. coli with MIC of 7.81 μg/mL.[7][7]

The mechanism of action for antibacterial sulfonamides typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to act as competitive inhibitors.

Antimicrobial_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Start (2-Chloro-4-fluorophenyl) methanesulfonyl chloride Reaction Reaction with Amines Start->Reaction Product Sulfonamide Library Reaction->Product MIC_Assay MIC Determination Product->MIC_Assay Zone_Inhibition Zone of Inhibition Assay Product->Zone_Inhibition SAR Structure-Activity Relationship (SAR) MIC_Assay->SAR Zone_Inhibition->SAR

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Certain sulfonamide derivatives have demonstrated potent anti-inflammatory effects. While specific studies on compounds from this compound are limited, related structures like 2'-(phenylthio)methanesulfonanilides have shown promise in animal models of arthritis.[8] The anti-inflammatory activity of sulfonamides can be attributed to various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins.

Comparison of Anti-inflammatory Sulfonamide Scaffolds:

Compound ClassMechanism of ActionIn Vivo EfficacyReference
(2-Chloro-4-fluorophenyl)methanesulfonamide Derivatives Potential COX inhibitionTo be determined-
2'-(Phenylthio)methanesulfonanilides Not fully elucidatedPotent inhibition of adjuvant-induced arthritis in rats.[8][8]
Methanesulfonamide derivatives COX-2 inhibitory activityGastric safe anti-inflammatory agents.[9][9]

The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The specific substitution pattern of the (2-Chloro-4-fluorophenyl)methanesulfonyl moiety could potentially contribute to COX-2 selectivity.

Conclusion and Future Directions

The strategic incorporation of the (2-Chloro-4-fluorophenyl)methanesulfonyl moiety into novel chemical entities presents a promising avenue for the discovery of new therapeutic agents. While the currently available data is still emerging, the foundational knowledge of sulfonamide chemistry and the unique properties imparted by the chloro and fluoro substituents suggest a high potential for discovering compounds with significant anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of N-substituted (2-Chloro-4-fluorophenyl)methanesulfonamides. Detailed structure-activity relationship studies will be crucial to optimize their potency and selectivity. Furthermore, elucidation of their precise mechanisms of action will pave the way for their development as next-generation therapeutics. This guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore. The choice of sulfonylating agent is a critical decision point in any synthetic campaign, directly impacting reaction efficiency, scalability, and ultimately, project costs. This guide provides an in-depth, objective comparison of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride against its more conventional counterparts, methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). We will dissect the nuances of reactivity, yield, and cost-in-use, supported by established chemical principles and representative experimental protocols, to empower you with the data needed for informed reagent selection.

The Comparative Landscape: Understanding the Reagents

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This is, in turn, heavily influenced by the electronic nature of the substituents attached to the sulfonyl group. Let's consider our three reagents of interest.

  • This compound (CFPMSC): This is a specialized reagent featuring a benzylsulfuryl core substituted with two strong, inductively electron-withdrawing groups (EWGs) on the aromatic ring: chlorine and fluorine. These EWGs are expected to significantly increase the partial positive charge on the sulfur atom, rendering it highly electrophilic.

  • Methanesulfonyl chloride (MsCl): As a small, aliphatic sulfonyl chloride, MsCl is sterically unhindered and a potent electrophile. It is a widely used, cost-effective reagent for introducing the "mesyl" group.[1]

  • p-Toluenesulfonyl chloride (TsCl): A benchmark aromatic sulfonyl chloride, TsCl is widely used for creating "tosylates" and "tosylamides".[2] The para-methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride.[1][3]

The logical relationship between substituent electronics and reactivity is a key takeaway for any process chemist.

G cluster_0 Substituent Effect on Aryl Ring cluster_1 Impact on Sulfonyl Sulfur cluster_2 Resulting Reactivity EWG Strong Electron-Withdrawing Groups (e.g., -Cl, -F) High_E Increased Electrophilicity (Higher δ+ on Sulfur) EWG->High_E Inductive Effect Neutral Unsubstituted (e.g., Benzenesulfonyl chloride) EDG Electron-Donating Group (e.g., -CH3) Low_E Decreased Electrophilicity (Lower δ+ on Sulfur) EDG->Low_E Inductive Effect High_R Higher Reactivity (Faster reaction, milder conditions) High_E->High_R Low_R Lower Reactivity (Slower reaction, harsher conditions) Low_E->Low_R

Figure 1. Influence of substituents on sulfonyl chloride reactivity.

Performance and Cost-Effectiveness Analysis

An effective comparison hinges on several key performance indicators: reactivity, yield, ease of purification, and overall cost. While direct, side-by-side comparative studies for CFPMSC are not abundant in peer-reviewed literature, we can extrapolate its performance based on established principles and data from analogous systems.

Reactivity and Selectivity

The pronounced electron-withdrawing character of the chloro and fluoro substituents on CFPMSC theoretically leads to higher reactivity compared to both MsCl and TsCl.[4] This enhanced reactivity can be a significant process advantage, potentially allowing for:

  • Milder Reaction Conditions: Reactions may proceed to completion at lower temperatures, reducing energy costs and minimizing the formation of thermally induced byproducts.

  • Shorter Reaction Times: Increased reaction rates can improve reactor throughput, a critical factor in large-scale manufacturing.

  • Activation of Less Nucleophilic Substrates: The high electrophilicity of CFPMSC may enable efficient sulfonylation of sterically hindered or electronically deactivated amines and alcohols that react sluggishly with standard reagents.

A study on the synthesis of sulfinamides from various sulfonyl chlorides demonstrated that o-haloarylsulfonyl chlorides provide a good balance of electronic activation and steric effects, affording high yields.[5] This supports the principle that halogen substitution enhances reactivity.

Yield, Purity, and Downstream Processing

Higher reactivity does not always guarantee a higher isolated yield. Rapid, highly exothermic reactions can sometimes lead to side product formation. However, the key advantage of a reagent like CFPMSC lies in driving the reaction to completion. This often simplifies downstream processing, as the primary purification challenge becomes the removal of the base and the sulfonate salt byproduct, rather than separating the product from unreacted starting material.

The resulting (2-chloro-4-fluorophenyl)methanesulfonamides also possess a unique chromatographic signature due to the halogen atoms, which can facilitate purification and characterization. The stability of the resulting sulfonamide is also a factor; sulfonamides derived from sulfonyl chlorides with strong EWGs can be more susceptible to hydrolysis under certain pH conditions.[6]

Comparative Data Summary

The following table summarizes the key attributes of the three sulfonyl chlorides. The data for CFPMSC is inferred from chemical principles and data on analogous compounds, while data for MsCl and TsCl is well-established.

ParameterThis compound (CFPMSC)Methanesulfonyl chloride (MsCl)p-Toluenesulfonyl chloride (TsCl)
Molecular Weight 243.08 g/mol [7]114.55 g/mol 190.65 g/mol [8]
Physical Form SolidLiquidSolid[8]
Reactivity Profile Very High (strong EWGs)[4]High (aliphatic, low steric hindrance)[1]Moderate (weak EDG)[1]
Typical Yields Expected to be High (>90%)Generally High (>90%)[1]Generally High (>85%)[2]
Handling Corrosive solid, moisture sensitiveCorrosive, volatile liquid, moisture sensitiveCorrosive solid, moisture sensitive[9]
Byproduct (2-Chloro-4-fluorophenyl)methanesulfonic acid saltMethanesulfonic acid saltp-Toluenesulfonic acid salt
Relative Cost (Bulk) High (Specialty Reagent)[10]Low (Commodity Chemical)[11][12]Low (Commodity Chemical)[13][14]
Cost-Effectiveness Verdict

The decision to use CFPMSC is not based on its per-kilogram price, which is significantly higher than that of MsCl or TsCl.[10][12][14] Its cost-effectiveness emerges in specific scenarios:

  • When Reactivity is Paramount: For difficult transformations involving unreactive nucleophiles where MsCl and TsCl fail or provide poor yields, CFPMSC can be enabling technology, saving steps and resources that would otherwise be spent on developing alternative routes.

  • In Late-Stage Functionalization: In complex, multi-step syntheses, the reliability and high yield afforded by a more reactive reagent can outweigh its initial cost by ensuring the successful conversion of a high-value intermediate.

  • For Structure-Activity Relationship (SAR) Studies: The unique electronic and conformational properties imparted by the 2-chloro-4-fluorophenylmethyl group can be a valuable tool for medicinal chemists looking to fine-tune the properties of a lead compound.

For straightforward applications with reactive amines or alcohols, MsCl and TsCl remain the more economically viable choices due to their low bulk pricing and well-established process parameters.[13][15]

Experimental Protocols

The following protocols provide a standardized framework for the synthesis of a sulfonamide, illustrating the typical conditions required. These should be regarded as starting points for optimization.

General Protocol for Sulfonamide Synthesis

This procedure is adapted from established methods for sulfonamide formation.[16][17]

G reagents Amine (1.0 eq) Base (e.g., TEA, 1.2 eq) Solvent (e.g., DCM) reaction Stir at 0 °C to RT Monitor by TLC/LCMS (Typically 1-4h) reagents->reaction sulfonyl_chloride Sulfonyl Chloride (1.0 eq) (CFPMSC, MsCl, or TsCl) sulfonyl_chloride->reaction workup Aqueous Workup (e.g., wash with dilute HCl, NaHCO3, brine) reaction->workup purification Dry (Na2SO4) Concentrate Purify (Chromatography or Recrystallization) workup->purification product Final Sulfonamide Product purification->product

Figure 2. General experimental workflow for sulfonamide synthesis.

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • Sulfonyl chloride (CFPMSC, MsCl, or TsCl) (1.0 equivalent)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 - 1.5 equivalents)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (e.g., triethylamine, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • To the stirred solution, add the sulfonyl chloride (1.0 eq) portion-wise (if solid) or dropwise (if liquid). Causality Note: The addition is performed at 0 °C to control the initial exotherm of the reaction, especially with highly reactive sulfonyl chlorides like MsCl and CFPMSC.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality Note: The acid wash removes excess amine base, while the bicarbonate wash removes the sulfonic acid byproduct and any remaining HCl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Conclusion and Recommendations

The selection of a sulfonylating agent is a strategic decision that balances raw material cost against process efficiency and synthetic goals.

  • This compound is a highly reactive, specialized reagent. Its cost-effectiveness is realized in challenging synthetic applications where its enhanced electrophilicity enables reactions that are otherwise low-yielding or require harsh conditions. It is an excellent choice for late-stage diversification and for synthesizing analogs with unique electronic properties.

  • Methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) remain the industry workhorses for routine sulfonamide and sulfonate ester synthesis. Their low cost, ready availability in bulk, and extensive documentation make them the default choice for most applications where the substrate is sufficiently reactive.

Ultimately, the most cost-effective reagent is the one that provides the desired product reliably and in high yield within the context of the overall synthetic route. For projects demanding the highest level of reactivity and certainty, the premium cost of this compound can be a justifiable and wise investment.

References

A Technical Guide to (2-Chloro-4-fluorophenyl)methanesulfonyl chloride: Comparative Cross-Reactivity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction to (2-Chloro-4-fluorophenyl)methanesulfonyl chloride in Modern Synthesis

This compound, a specialized sulfonylating agent, is gaining traction in medicinal chemistry and drug development. Its unique substitution pattern—a chloro and a fluoro group on the phenyl ring—offers distinct reactivity and potential for creating novel molecular architectures. This guide provides a comprehensive analysis of its cross-reactivity, comparing it with commonly used alternatives and offering insights into its performance based on established principles of organic chemistry. While direct, quantitative comparative studies on this specific reagent are not extensively available in peer-reviewed literature, this guide synthesizes known principles of sulfonyl chloride reactivity to provide a robust framework for its application.

Core Principles of Sulfonyl Chloride Reactivity: An Overview

The reactivity of sulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom, which is influenced by both electronic and steric factors of its substituents.[1][2] Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[3] The reaction with nucleophiles, such as amines to form sulfonamides, is a cornerstone of its application.[4]

Comparative Analysis: this compound vs. Standard Alternatives

To understand the unique characteristics of this compound, it is best compared against standard sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride (BsCl).

ReagentStructureKey Characteristics
This compound Cl(F)C₆H₃CH₂SO₂ClHighly activated due to two electron-withdrawing halogens, potentially leading to faster reaction rates. The ortho-chloro group may introduce steric effects.
p-Toluenesulfonyl chloride (TsCl) CH₃C₆H₄SO₂ClA widely used standard. The methyl group is weakly electron-donating, making it moderately reactive.[1]
Methanesulfonyl chloride (MsCl) CH₃SO₂ClAn aliphatic sulfonyl chloride, generally more reactive than aromatic counterparts due to less steric hindrance and the absence of a resonance-deactivating phenyl ring.[1]
Benzenesulfonyl chloride (BsCl) C₆H₅SO₂ClThe parent aromatic sulfonyl chloride, serving as a baseline for reactivity comparisons.[1]
Electronic Effects and Expected Reactivity

The presence of both a chlorine and a fluorine atom on the phenyl ring of this compound significantly influences its electronic properties. Both halogens are electron-withdrawing through induction, which is expected to increase the electrophilicity of the sulfonyl sulfur atom. This suggests that this compound would be more reactive towards nucleophiles compared to p-toluenesulfonyl chloride, which possesses an electron-donating methyl group.[3] The combined electron-withdrawing effect of the two halogens likely places its reactivity above that of the unsubstituted benzenesulfonyl chloride as well.

Steric Considerations

The ortho-chloro substituent in this compound introduces potential steric hindrance around the reaction center. This could temper its reactivity, especially with bulky nucleophiles. However, the methylene spacer between the phenyl ring and the sulfonyl chloride group mitigates this steric effect to a large extent, suggesting that electronic effects will likely dominate its reactivity profile.

Experimental Workflow: A Model for Comparative Studies

To empirically determine the cross-reactivity and relative reaction rates, a parallel experiment can be designed. This protocol outlines a method for comparing the sulfonylation of a model amine with this compound and its alternatives.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_amine Prepare stock solution of model amine (e.g., benzylamine) in an inert solvent (e.g., Dichloromethane). reaction_setup Set up parallel reactions in separate flasks, each containing the amine solution and a tertiary amine base (e.g., triethylamine). prep_amine->reaction_setup prep_sulfonyl Prepare equimolar solutions of each sulfonyl chloride in the same solvent. prep_sulfonyl->reaction_setup add_sulfonyl Add the respective sulfonyl chloride solution to each flask simultaneously at a controlled temperature (e.g., 0 °C). reaction_setup->add_sulfonyl monitoring Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). add_sulfonyl->monitoring workup Quench the reactions and perform a standard aqueous workup. monitoring->workup kinetics For kinetic analysis, withdraw aliquots at regular intervals during the reaction and analyze the concentration of the starting material and product. monitoring->kinetics purification Isolate the sulfonamide products by column chromatography. workup->purification characterization Characterize the products (NMR, MS) and determine the yield for each reaction. purification->characterization

Caption: A generalized workflow for a comparative study of sulfonyl chloride reactivity in sulfonamide formation.

Data Interpretation and Expected Outcomes

By comparing the reaction times and isolated yields from the proposed experimental workflow, a direct comparison of the reactivity of this compound with other sulfonylating agents can be established. It is anticipated that the reaction with this compound will proceed at a faster rate and potentially give higher yields in shorter reaction times compared to TsCl and BsCl, especially with less nucleophilic amines. Its reactivity is expected to be comparable to or slightly less than that of MsCl, depending on the steric bulk of the nucleophile.

Logical Framework for Reagent Selection

The choice of sulfonylating agent is a critical parameter in synthetic design. The following decision tree provides a logical framework for selecting the most appropriate reagent based on the desired reactivity and substrate characteristics.

reagent_selection start Start: Need to form a sulfonamide nucleophilicity Is the amine nucleophilic? start->nucleophilicity reactivity_needed Is high reactivity required? nucleophilicity->reactivity_needed Yes use_tscl_bscl Use p-Toluenesulfonyl chloride (TsCl) or Benzenesulfonyl chloride (BsCl) nucleophilicity->use_tscl_bscl No steric_hindrance Is the amine sterically hindered? reactivity_needed->steric_hindrance Yes use_2c4f Consider this compound for enhanced reactivity reactivity_needed->use_2c4f No use_mscl Use Methanesulfonyl chloride (MsCl) steric_hindrance->use_mscl No steric_hindrance->use_2c4f Yes, but consider steric clash

Caption: A decision-making diagram for selecting a suitable sulfonylating agent.

Conclusion and Future Perspectives

This compound represents a valuable addition to the synthetic chemist's toolbox, offering a highly activated yet sterically accessible sulfonylating agent. Based on fundamental principles, it is predicted to exhibit enhanced reactivity compared to standard aromatic sulfonyl chlorides, making it particularly useful for the sulfonylation of weakly nucleophilic substrates. The experimental framework provided in this guide offers a clear path for researchers to conduct their own comparative studies and validate these predictions. Further quantitative kinetic studies are warranted to fully elucidate the reactivity profile of this promising reagent and expand its applications in the synthesis of novel chemical entities.

References

Safety Operating Guide

Navigating the Disposal of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and scientific innovation, the synthesis and handling of novel chemical entities are routine. Yet, the life cycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, a reactive sulfonyl chloride, demands a meticulous and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2] Like other sulfonyl chlorides, it is water-reactive and will decompose in the presence of moisture to release corrosive gases such as hydrogen chloride and sulfuric acid.[3][4]

Personal Protective Equipment (PPE): The First Line of Defense

Given the corrosive nature of this compound, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of the chemical or its reaction products, which can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.Prevents skin contact, which can result in severe burns.[1][5]
Body Protection A chemical-resistant lab coat or apron.Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if there is a risk of inhalation, especially during spill cleanup.Protects against the inhalation of corrosive dust or vapors.[1][6]
Regulatory Framework: Adherence to EPA Guidelines

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" system mandates the proper management of hazardous waste from its generation to its final disposal.[9] As a corrosive material (EPA characteristic D002), this compound, and any materials contaminated with it, must be managed as hazardous waste.[8]

Part 2: Step-by-Step Disposal Protocol

The primary method for the safe disposal of small quantities of this compound in a laboratory setting is through controlled neutralization (deactivation). This process converts the reactive sulfonyl chloride into less hazardous sulfonate salts.

Neutralization of Uncontaminated this compound

This procedure should only be performed by trained personnel.

Materials:

  • This compound waste

  • Large beaker or flask (at least 10 times the volume of the sulfonyl chloride)

  • Stir bar and magnetic stir plate

  • Ice bath

  • 5% Sodium bicarbonate solution or a dilute solution of sodium hydroxide

  • pH paper or a calibrated pH meter

Procedure:

  • Preparation: In a certified chemical fume hood, place the large beaker or flask in an ice bath on a magnetic stir plate.

  • Base Addition: Add a sufficient volume of the 5% sodium bicarbonate or dilute sodium hydroxide solution to the beaker. Begin stirring. The use of an ice bath is crucial to manage the exothermic nature of the reaction.[6]

  • Slow Addition of Sulfonyl Chloride: Very slowly and carefully, add the this compound to the basic solution in small portions. Crucially, never add the base to the sulfonyl chloride , as this can lead to a violent, uncontrolled reaction.[6]

  • Monitoring: Continuously monitor the reaction. The reaction will release corrosive fumes, underscoring the importance of performing this procedure in a fume hood.[6] Check the pH of the solution periodically to ensure it remains basic throughout the addition. Add more base if necessary.[6]

  • Completion and Final Disposal: Once the addition is complete and the reaction has subsided, allow the mixture to slowly warm to room temperature while continuing to stir. Once neutralized, the resulting solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[6]

Disposal of Contaminated Materials and Spill Residues

Any materials, such as personal protective equipment, absorbent pads, or containers, that are contaminated with this compound must be treated as hazardous waste.[6]

Procedure for Spill Cleanup:

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1][6]

  • Containment: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.[6]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1][10]

  • Disposal: The sealed container of hazardous waste must be disposed of through an approved waste disposal service.[1][10] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.[6]

Part 3: Logical Workflow for Disposal

To aid in the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps and considerations.

DisposalWorkflow start Waste Generation: (2-Chloro-4-fluorophenyl) methanesulfonyl chloride is_contaminated Is the waste contaminated? start->is_contaminated uncontaminated Uncontaminated Waste is_contaminated->uncontaminated No contaminated Contaminated Waste (e.g., spill residue, PPE) is_contaminated->contaminated Yes neutralization Controlled Neutralization (in fume hood, with base) uncontaminated->neutralization package_waste Package in Labeled Hazardous Waste Container contaminated->package_waste sewer_disposal Dispose via Sanitary Sewer (with copious water, per local regulations) neutralization->sewer_disposal waste_pickup Arrange for Pickup by Licensed Waste Disposal Service package_waste->waste_pickup

Caption: Logical workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards, adhering to strict PPE protocols, and following a systematic, scientifically sound disposal procedure, researchers can effectively mitigate the risks associated with this reactive compound. Always consult your institution's specific safety guidelines and your local regulatory requirements to ensure full compliance.

References

A Senior Application Scientist's Guide to the Safe Handling of (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As laboratory professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. (2-Chloro-4-fluorophenyl)methanesulfonyl chloride is a valuable reagent in synthetic chemistry, but its reactivity demands a thorough understanding and meticulous execution of handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling best practices.

Immediate Hazard Assessment: Understanding the Reactivity of Sulfonyl Chlorides

This compound (CAS No: 541528-45-4) is classified as a corrosive substance that causes severe skin burns and eye damage[1]. The primary hazard stems from its sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water. This reactivity, while useful in synthesis, is the root cause of its hazardous nature.

Upon contact with moisture, such as humidity in the air or water on the skin, this compound will readily hydrolyze. This reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and will cause immediate chemical burns. It is this rapid hydrolysis that necessitates the stringent personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the severe corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable[1][2]. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles and a Full Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes. A full face shield, worn in conjunction with goggles, is required to protect the entire face from splashes and corrosive fumes that may be generated[1][3][4].
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene): Select gloves that are rated for protection against corrosive chemicals. Nitrile or neoprene gloves are generally recommended[2]. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection, especially during tasks with a higher risk of splashing. Contaminated gloves should be disposed of immediately following proper removal techniques[5].
Body Protection Chemical-Resistant Laboratory Coat and Apron: A standard cotton lab coat will not provide adequate protection. A chemical-resistant lab coat, preferably one that is long-sleeved and has elastic cuffs, should be worn. For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is essential[4]. A complete chemical suit may be necessary for large-scale operations[1].
Respiratory Protection Use in a Certified Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to control exposure to its vapors and any hydrochloric acid fumes generated upon contact with ambient moisture[6][7]. For situations where a fume hood is not available or in the event of a large spill, a full-face respirator with an acid gas cartridge is required[2].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow is designed to be a self-validating system, with each step logically following the last to ensure a safe operating procedure.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_dispense Dispense in Fume Hood prep_spill->handle_dispense handle_reaction Add to Reaction Vessel Slowly handle_dispense->handle_reaction handle_seal Seal Reaction Vessel handle_reaction->handle_seal cleanup_decontaminate Decontaminate Glassware handle_seal->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_ppe Doff and Dispose of PPE cleanup_dispose_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, put on all required PPE as detailed in the table above.

    • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather All Necessary Materials: Have all reagents, solvents, glassware, and equipment inside the fume hood before starting.

    • Prepare Spill Kit: Have a spill kit readily accessible. For sulfonyl chlorides, this should include an inert absorbent material like sand or vermiculite, and a neutralizing agent such as sodium bicarbonate or soda ash[8]. Do not use combustible materials like sawdust [6].

  • Handling:

    • Dispense in Fume Hood: Carefully uncap the reagent bottle inside the fume hood. Use a clean, dry syringe or cannula for liquid transfers. Avoid creating aerosols[1].

    • Add to Reaction Vessel Slowly: Add the this compound to the reaction vessel slowly and in a controlled manner. The reaction with nucleophiles can be exothermic[9].

    • Seal Reaction Vessel: Once the addition is complete, securely seal the reaction vessel.

  • Cleanup:

    • Decontaminate Glassware: Any glassware that has come into contact with the sulfonyl chloride should be cautiously quenched by slowly adding it to a basic solution, such as sodium bicarbonate, to neutralize any residual reagent before washing[6].

    • Dispose of Waste: All waste materials, including contaminated gloves, absorbent materials from spills, and reaction byproducts, must be disposed of as hazardous waste in a properly labeled, sealed container[1][6][10].

    • Doff and Dispose of PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

    • Wash Hands Thoroughly: Wash your hands with soap and water after removing your gloves.

Disposal Plan: Neutralization and Waste Management

Improper disposal of this compound can pose a significant environmental and safety hazard. The following protocol outlines the necessary steps for its safe neutralization and disposal.

Disposal Workflow

cluster_neutralization Neutralization (in Fume Hood) cluster_disposal Final Disposal neut_prep Prepare Basic Solution (e.g., 5% Sodium Bicarbonate) in an Ice Bath neut_add Slowly Add Sulfonyl Chloride Waste to the Basic Solution with Stirring neut_prep->neut_add neut_monitor Monitor pH to Ensure Basicity neut_add->neut_monitor disp_check Ensure Reaction is Complete and Solution is Neutralized neut_monitor->disp_check disp_container Transfer to a Labeled Hazardous Waste Container disp_check->disp_container disp_collection Arrange for Collection by a Licensed Waste Disposal Service disp_container->disp_collection

Caption: A step-by-step process for the safe neutralization and disposal of sulfonyl chloride waste.

Detailed Disposal Protocol:

  • Neutralization of Small Quantities: For small amounts of uncontaminated this compound, a careful neutralization process can be performed by trained personnel in a chemical fume hood[6].

    • Preparation: Prepare a large container with a basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide. Place this container in an ice bath to manage the exothermic reaction[6].

    • Slow Addition: Slowly and carefully add the sulfonyl chloride waste to the basic solution with constant stirring. Never add the base to the sulfonyl chloride [6]. This reaction is exothermic and will release corrosive fumes.

    • Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.

  • Disposal of Contaminated Waste and Spill Residues:

    • Containment: In the event of a spill, evacuate the area and ensure proper ventilation. Absorb the spill with an inert, non-combustible material such as sand or vermiculite[6].

    • Collection: Carefully collect the absorbed material and place it in a designated, sealed container for hazardous waste[6].

    • Waste Disposal: The sealed container of hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations[1][6]. Do not mix with other waste streams unless directed to do so by your institution's environmental health and safety department.

Emergency Procedures

In the event of an emergency, immediate and correct action is crucial.

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][11].
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[1][11].
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][11].
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Neutralize with sodium bicarbonate. Collect and dispose of as hazardous waste. Do not use water directly on the spill as it can exacerbate fume generation[2][8].

By integrating these safety protocols into your laboratory practices, you can confidently and safely utilize this compound in your research and development endeavors.

References

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